Fmoc-D-leucinol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Fmoc-D-leucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Fmoc-D-leucinol, a critical building block in peptide synthesis and drug development.[1] The information is presented to be a valuable resource for researchers and professionals engaged in chemistry, biochemistry, and pharmaceutical development.
Core Physical Properties
This compound, also known as (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, is a white powder at room temperature.[1] It is a derivative of the D-enantiomer of leucinol, protected at the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be readily removed under mild basic conditions.[1]
Table 1: Summary of Quantitative Physical Data for this compound and Related Compounds
| Property | This compound | Fmoc-L-leucinol |
| Molecular Formula | C₂₁H₂₅NO₃[1] | C₂₁H₂₅NO₃[2] |
| Molecular Weight | 339.43 g/mol [1] | 339.4 g/mol [2] |
| Appearance | White powder[1] | White powder[2] |
| Melting Point | 135-139 °C[1] | 131-134 °C[2] |
| Optical Rotation | Data not available | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | Readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide; slightly soluble in water.[4] |
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.
-
Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.
-
-
Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range (e.g., 135-139 °C).
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.
Apparatus:
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure (Qualitative):
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, DMF, DMSO, etc.) is added to each test tube.
-
Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Reporting: The solubility is reported qualitatively as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Procedure (Quantitative - Shake-Flask Method):
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is allowed to settle, or the solution is filtered or centrifuged to separate the solid from the liquid phase.
-
Concentration Determination: A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness. The mass of the remaining solid is determined.
-
Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.
Measurement of Optical Rotation
Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Sodium D-line light source (589 nm)
Procedure:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., DMF) in a volumetric flask. The concentration (c) is calculated in g/mL.
-
Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is calibrated to a zero reading.
-
Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of this compound, ensuring no air bubbles are present.
-
Rotation Observation: The cell is placed in the polarimeter, and the observed rotation (α) is measured.
-
Specific Rotation Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Reporting: The specific rotation is reported with the temperature and wavelength of light used (e.g., [α]D²⁰, where D refers to the sodium D-line and 20 is the temperature in Celsius).
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a key reagent in SPPS, a widely used method for synthesizing peptides. The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based SPPS.
Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
References
Fmoc-D-leucinol chemical structure and IUPAC name
This technical guide provides a comprehensive overview of (9-fluorenylmethoxy)carbonyl-D-leucinol (Fmoc-D-leucinol), a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Chemical Identity and Structure
This compound is the N-protected form of D-leucinol, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), as the Fmoc group is stable to a wide range of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.[1][] This orthogonality allows for the selective deprotection and elongation of a peptide chain without compromising acid-labile side-chain protecting groups.[][3]
IUPAC Name: (R)-(9H-fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate.[4][5]
Synonyms: Fmoc-D-Leu-ol, N-(9-fluorenylmethoxycarbonyl)-D-leucinol, (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol.[1][4]
Chemical Structure:
Caption: Chemical Structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are critical for its application in synthesis, purification, and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₅NO₃ | [1][6] |
| Molecular Weight | 339.43 g/mol | [1] |
| CAS Number | 215178-41-9 | [1][4][7] |
| Appearance | White powder | [1] |
| Melting Point | 135-139 °C | [1] |
| Purity | ≥ 99.5% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Research and Development
This compound serves as a versatile building block in several areas:
-
Peptide Synthesis: It is a crucial component in SPPS for creating complex peptide sequences.[1][8] The incorporation of D-amino acid derivatives like this compound is a key strategy to enhance the proteolytic stability and bioavailability of peptide-based therapeutics.[9][10]
-
Drug Development: The compound is used in medicinal chemistry to design and synthesize novel pharmaceuticals, particularly those targeting specific biological pathways.[1][11] Its ability to modify peptide backbones can lead to improved pharmacokinetic profiles.[9]
-
Bioconjugation: It is employed in techniques to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems and diagnostic tools.[1]
Experimental Protocols
The primary application of this compound is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for this process using an automated peptide synthesizer.
Objective: To incorporate an this compound residue into a growing peptide chain on a solid support resin.
Materials:
-
Pre-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents: A suitable carbodiimide (e.g., DIC) and an additive (e.g., Oxyma), or a uronium-based reagent (e.g., HCTU, HBTU).[12]
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Protocol:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the synthesizer's reaction vessel to ensure optimal reaction conditions.[12]
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (3-5 minutes) followed by a longer one (10-20 minutes) to ensure complete removal.[10][12]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]
-
Coupling of this compound:
-
In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with the chosen coupling reagent and activation base (if required).[10]
-
The activated this compound solution is added to the reaction vessel containing the deprotected resin.
-
The coupling reaction is allowed to proceed for 20-60 minutes. Reaction completion can be monitored using a qualitative ninhydrin test.[12][13]
-
-
Final Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the peptide-resin elongated by one this compound residue.[10]
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers.[12]
Workflow Visualization
The cyclical nature of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a well-defined workflow. The following diagram illustrates the key stages for the incorporation of a single Fmoc-protected amino acid, such as this compound.
Caption: A diagram of the cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 215178-41-9 | this compound | Tetrahedron [thsci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. peptide.com [peptide.com]
- 7. N-Fmoc-D-Leucinol | C21H25 N O3 - BuyersGuideChem [buyersguidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Fmoc-D-leucinol: A Comprehensive Technical Guide for Researchers
Fmoc-D-leucinol is a pivotal building block in the realm of peptide synthesis and drug discovery. Its incorporation into peptide chains offers a strategic advantage by enhancing proteolytic stability, a critical factor for the development of peptide-based therapeutics. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and visual workflows to aid in research and development.
Physicochemical Properties of this compound
This compound, chemically known as (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol, is a derivative of the D-enantiomer of leucinol, protected at the amine terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions.
| Property | Value |
| CAS Number | 215178-41-9[1][2][3] |
| Molecular Formula | C21H25NO3[2][3] |
| Molecular Weight | 339.43 g/mol [2][3] |
| Appearance | White powder[2] |
| Purity | ≥ 99.5% (HPLC)[2] |
| Melting Point | 135-139 ºC[2] |
| Storage Conditions | 0-8 °C[2] |
Core Applications in Research and Drug Development
The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics. The introduction of D-amino acids, such as D-leucine from which this alcohol is derived, is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases in the body.[4] This enhanced stability leads to a longer plasma half-life and improved bioavailability, which are crucial for the development of effective peptide-based drugs.[4]
Key application areas include:
-
Drug Development: Used in medicinal chemistry to design and synthesize novel pharmaceuticals, particularly those targeting specific biological pathways.[2]
-
Peptide Synthesis: Serves as a fundamental component in solid-phase peptide synthesis (SPPS) to create complex peptide sequences with enhanced stability.[3]
-
Bioconjugation: Employed in techniques to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the related compound Fmoc-D-Leu-OH and its incorporation into a peptide chain using solid-phase peptide synthesis.
Protocol 1: Synthesis of Fmoc-D-Leu-OH from D-Leucine
This protocol details the N-terminal Fmoc protection of D-Leucine, a common precursor step.[5]
Materials:
-
D-Leucine
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution of D-Leucine: Dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with magnetic stirring.[5]
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting D-Leucine is no longer detectable.[5]
-
Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.[5]
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-D-Leu-OH will form.[5]
-
Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Fmoc-D-Leu-OH can be further purified by recrystallization or column chromatography.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-D-Amino Acids
This protocol outlines the standard cycle for incorporating an Fmoc-protected D-amino acid into a growing peptide chain on a solid support.[1][6]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-D-leucine)
-
Rink Amide resin (or other suitable solid support)
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents: e.g., HCTU, HBTU, or HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.[1]
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, such as a mixture containing trifluoroacetic acid (TFA).[1]
Visualizing Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key workflows relevant to the application of this compound.
Caption: Workflow for the synthesis of Fmoc-D-Leu-OH.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
Synthesis and Purification of Fmoc-D-leucinol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, commonly known as Fmoc-D-leucinol. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery, where it serves as a chiral intermediate.[1] This document details the chemical reactions, purification methodologies, and analytical characterization required to produce high-purity this compound.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group widely employed in solid-phase peptide synthesis (SPPS). Its introduction to a chiral amino alcohol, such as D-leucinol, provides a key intermediate for the synthesis of peptidomimetics and other complex chiral molecules. The synthesis of this compound is typically achieved through the reaction of D-leucinol with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][3][] The choice of reagent can influence the reaction conditions and work-up procedures. Subsequent purification is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for downstream applications.
Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of D-leucinol with an Fmoc reagent. The following protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino alcohols.
Experimental Protocol: Synthesis
Materials:
-
D-leucinol
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of D-leucinol: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-leucinol (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the D-leucinol is completely dissolved.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting D-leucinol is no longer detectable.[2]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer twice with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[2]
-
Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.[2]
-
-
Extraction: Extract the product from the aqueous layer with three portions of diethyl ether.[2]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.[2]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.[2]
Purification of this compound
Purification of the crude this compound is essential to achieve the high purity required for subsequent applications. Recrystallization is a common and effective method for purifying Fmoc-protected amino alcohols.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Toluene or a mixture of ethyl acetate and hexane
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene or ethyl acetate.
-
Crystallization:
-
If using a mixed solvent system, slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum yield, place the flask in a refrigerator or an ice bath for several hours.[2]
-
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (toluene or a mixture of ethyl acetate/hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₁H₂₅NO₃ |
| Molecular Weight | 339.43 g/mol |
| Appearance | White powder |
| Melting Point | 135-139 °C |
| Purity (by HPLC) | ≥ 98% |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Equivalents of Fmoc-OSu | 1.05 | [2] |
| Reaction Time | 4-6 hours | [2] |
| Typical Crude Yield | >90% | Inferred from similar reactions |
| Typical Purified Yield | 70-85% | Inferred from similar reactions |
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Fmoc-D-leucinol solubility in different organic solvents
An In-depth Technical Guide on the Solubility of Fmoc-D-leucinol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Fluorenylmethoxy)carbonyl-D-leucinol (this compound) is a pivotal building block in the field of peptide synthesis and medicinal chemistry.[1] As a protected amino alcohol, it serves as a crucial intermediate in the synthesis of peptide aldehydes and other modified peptides with therapeutic potential.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group provides stability and allows for mild deprotection conditions, which is essential for preserving the integrity of complex molecules during synthesis.[1]
The solubility of this compound in various organic solvents is a critical parameter that directly influences reaction kinetics, purity, and overall yield in synthetic applications, particularly in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in handling, inaccurate concentration measurements, and ultimately, the failure of synthetic protocols. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and logical workflows to aid researchers in its effective utilization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Fmoc-D-Leu-ol |
| CAS Number | 215178-41-9[1] |
| Molecular Formula | C₂₁H₂₅NO₃[1] |
| Molecular Weight | 339.43 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 135-139 °C[1] |
| Purity | ≥ 99.5% (HPLC)[1] |
| Storage Conditions | 0-8 °C[1] |
Solubility Profile of this compound
Qualitative and Inferred Solubility Data
The following table summarizes the expected solubility of this compound in a range of common organic solvents. This information is inferred from data on structurally similar compounds such as Fmoc-D-Bpa-OH and general knowledge of Fmoc-amino acid solubility.[3]
| Solvent | Abbreviation | Expected Solubility | Rationale and Notes |
| N,N-Dimethylformamide | DMF | High | A polar aprotic solvent that is highly effective at dissolving Fmoc-protected amino acids and is a standard in SPPS.[2][4] |
| Dimethyl Sulfoxide | DMSO | High | A strong polar aprotic solvent, often capable of dissolving compounds that are sparingly soluble in other solvents. Ultrasonic assistance may be required.[5][6] |
| N-Methyl-2-pyrrolidone | NMP | High | Another effective polar aprotic solvent for SPPS, sometimes used as an alternative to DMF.[2][4] |
| Tetrahydrofuran | THF | Moderate | A less polar ether solvent; solubility is expected to be lower than in DMF or DMSO.[2] |
| Dichloromethane | DCM | Low to Moderate | A chlorinated solvent with lower polarity. Generally a poor solvent for Fmoc-amino acids but can be used in mixtures.[2][4] |
| Chloroform | CHCl₃ | Low to Moderate | Similar to DCM, its effectiveness for dissolving polar molecules is limited. |
| Ethyl Acetate | EtOAc | Low | An ester solvent with moderate polarity. |
| Methanol | MeOH | Low | A polar protic solvent. The presence of the hydroxyl group can interact with the solute in a way that may limit solubility compared to aprotic solvents. |
| Ethanol | EtOH | Low | Similar to methanol, the hydrophobic nature of the Fmoc group and the leucinol side chain limits solubility. |
| Acetonitrile | ACN | Low | A polar aprotic solvent, but generally less effective for dissolving large Fmoc-protected amino acids compared to DMF or DMSO. |
| Water | H₂O | Very Low/Insoluble | The hydrophobic nature of the Fmoc group and the overall molecule leads to poor solubility in aqueous solutions.[2] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration data, it is imperative to determine the solubility of this compound empirically. The following protocol outlines a robust method for determining the quantitative solubility of this compound in a specific solvent. This method is adapted from established protocols for similar Fmoc-protected amino acids.[2][7]
Materials
-
This compound
-
Selected organic solvents (high-purity, anhydrous grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial. "Excess" means adding solid until a noticeable amount remains undissolved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Alternatively, allow the solid to settle completely by gravity if centrifugation is not feasible.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.
-
-
HPLC Analysis:
-
Prepare a calibration curve by injecting known concentrations of this compound into the HPLC system.
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at an appropriate wavelength (e.g., 265 nm).[2]
-
-
Quantification and Calculation:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the quantitative solubility of this compound.
Logical Workflow for this compound in SPPS
This diagram illustrates the general workflow where the dissolution of an Fmoc-protected building block, such as this compound, is a critical step in solid-phase peptide synthesis.
Caption: General workflow for utilizing this compound in solid-phase peptide synthesis.
Conclusion
The solubility of this compound is a fundamental property that underpins its successful application in chemical synthesis. While direct quantitative data is sparse, an understanding of its expected behavior in common organic solvents can be inferred from related Fmoc-protected compounds. It is anticipated to be highly soluble in polar aprotic solvents such as DMF, DMSO, and NMP, with diminishing solubility in less polar and protic solvents. For research and development that requires high precision, the experimental protocol provided in this guide offers a reliable method for determining exact solubility values. The provided workflows serve as a practical guide for both the determination of this critical parameter and its application in the broader context of peptide synthesis.
References
Stability and Storage of Fmoc-D-leucinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-leucinol (Fmoc-D-leucinol). Understanding the chemical stability of this critical reagent is paramount for ensuring its purity, reactivity, and ultimately, the successful synthesis of high-quality peptides and other molecular constructs. This document outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Physicochemical Properties and Stability Profile
This compound is a white to off-white crystalline powder. The stability of the compound is primarily dictated by the lability of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is susceptible to cleavage under basic conditions. Other factors that can influence its stability include temperature, moisture, and light.
Factors Affecting Stability
-
pH: The Fmoc group is notoriously unstable in basic environments. The deprotection mechanism is initiated by a base, which abstracts the acidic proton on the fluorene ring, leading to β-elimination and cleavage of the carbamate bond. Therefore, exposure to basic conditions during storage or handling must be strictly avoided.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is recommended to minimize degradation.
-
Moisture: Fmoc-protected amino alcohols can be susceptible to hydrolysis, particularly if stored improperly in a humid environment. Moisture can lead to the slow hydrolysis of the carbamate linkage.
-
Light: While not as critical as temperature and pH, prolonged exposure to UV light may lead to degradation of the fluorene moiety.
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability and purity.
| Parameter | Condition | Rationale |
| Temperature | Long-term (> 6 months): -20°CShort-term (< 6 months): 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces exposure to moisture and atmospheric contaminants. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture onto the cold powder. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the base-catalyzed cleavage of the Fmoc group. A secondary, though less common, pathway is hydrolysis of the carbamate bond.
Base-Catalyzed Deprotection
The mechanism of Fmoc deprotection by a base (commonly a secondary amine like piperidine in synthesis, but any basic contaminant during storage can initiate this) proceeds via a two-step E1cB elimination mechanism.
The Strategic Role of Fmoc-D-leucinol in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with modified C-termini is a critical aspect of modern drug discovery and development. C-terminal modifications can significantly influence a peptide's biological activity, stability, and pharmacokinetic profile. Among these modifications, the incorporation of a C-terminal alcohol to create a peptide alcohol has garnered considerable interest. Fmoc-D-leucinol stands out as a key building block in solid-phase peptide synthesis (SPPS) for the generation of peptides bearing a C-terminal D-leucinol moiety. This technical guide provides an in-depth exploration of the role of this compound in SPPS, detailing the underlying chemistry, experimental protocols, and strategic considerations for its successful implementation.
Core Principles: Integrating this compound into SPPS
The conventional solid-phase synthesis of peptides proceeds from the C-terminus to the N-terminus. To generate a peptide alcohol, the initial building block attached to the solid support is an amino alcohol rather than an amino acid. This compound, with its protected amino group (Fmoc) and a free hydroxyl group, is ideally suited for this purpose.
The general workflow involves the covalent attachment of this compound to a suitable solid support, typically through its hydroxyl group. Following this initial loading, the Fmoc protecting group is removed from the nitrogen of D-leucinol, and the peptide chain is elongated in a stepwise manner by coupling subsequent Fmoc-protected amino acids until the desired sequence is assembled. The final step involves cleavage of the peptide alcohol from the resin and removal of any side-chain protecting groups.
A key advantage of using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is its base-lability, which allows for its removal under mild conditions (typically with a piperidine solution in DMF) that do not affect the acid-labile side-chain protecting groups of other amino acids in the sequence.[1] This orthogonality is a cornerstone of modern SPPS.[2][3]
Experimental Protocols
The successful synthesis of a C-terminal D-leucinol peptide alcohol relies on a series of well-defined experimental steps. The following protocols are synthesized from established methodologies in solid-phase peptide synthesis.
Resin Selection and Preparation
The choice of resin is critical for the successful synthesis of peptide alcohols. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended due to its bulky nature, which helps in minimizing side reactions such as diketopiperazine formation, and its high acid lability, which allows for mild cleavage conditions that preserve the final peptide alcohol.[2][4]
Protocol for Resin Swelling:
-
Place the desired amount of 2-chlorotrityl chloride resin in a suitable reaction vessel.
-
Add anhydrous dichloromethane (DCM) (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]
Attachment of this compound to 2-Chlorotrityl Chloride Resin
This initial loading step is crucial and dictates the overall yield of the synthesis.
Protocol for Loading this compound:
-
In a separate flask, dissolve this compound (1.0 to 2.0 equivalents relative to the resin's substitution capacity) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (4 equivalents relative to the this compound).
-
After swelling the resin, drain the DCM and add the this compound/DIPEA solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[5]
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Stepwise Peptide Chain Elongation
The subsequent elongation of the peptide chain follows the standard Fmoc-SPPS cycle.
Fmoc-SPPS Cycle Protocol:
-
Fmoc Deprotection:
-
Swell the this compound-loaded resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide Alcohol from the Resin
The final step is the release of the synthesized peptide alcohol from the solid support.
Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[4]
-
Prepare a cleavage cocktail. A common cocktail for cleavage from 2-CTC resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[4]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the crude peptide alcohol.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide alcohol under vacuum.
Quantitative Data
While extensive quantitative data specifically for the synthesis of peptides using this compound is not widely published in a comparative format, the efficiency of the described protocols is generally high. The loading of the first amino alcohol onto 2-chlorotrityl resin can typically achieve a substitution level of 0.3-0.8 mmol/g. The efficiency of each coupling step in SPPS is expected to be greater than 99% to ensure a high purity of the final product, especially for longer peptide sequences. The overall yield of the purified peptide alcohol will vary depending on the length and sequence of the peptide but can be expected to be in the range of 30-70%.
| Parameter | Typical Value/Range | Reference/Note |
| Resin Loading (Fmoc-amino alcohol on 2-CTC) | 0.3 - 0.8 mmol/g | Dependent on initial resin capacity and reaction conditions. |
| Coupling Efficiency per Cycle | > 99% | Crucial for the synthesis of long peptides.[6] |
| Overall Yield (Crude Peptide) | 50 - 90% | Highly dependent on peptide length and sequence. |
| Purity (Crude Peptide) | 60 - 95% | Dependent on the success of each synthesis step. |
| Final Yield (Purified Peptide Alcohol) | 30 - 70% | Post-purification yield. |
Table 1: Representative quantitative parameters in the synthesis of peptide alcohols via Fmoc-SPPS. Specific values for this compound may vary.
Signaling Pathways and Experimental Workflows
In the context of chemical synthesis, "signaling pathways" are best represented as reaction workflows and mechanisms.
Experimental Workflow for Peptide Alcohol Synthesis
The overall process for synthesizing a C-terminal D-leucinol peptide alcohol can be visualized as a linear workflow.
Workflow for the solid-phase synthesis of a C-terminal D-leucinol peptide alcohol.
Alternative Strategy: O-to-N Acyl Migration
An alternative and elegant strategy for the synthesis of peptide alcohols involves an intramolecular O-to-N acyl migration.[7][8] In this approach, the peptide chain is assembled on a resin-bound amino alcohol, but the first amino acid is coupled to the hydroxyl group of the amino alcohol, forming an ester linkage. After peptide elongation and cleavage from the resin, the resulting O-acyl isopeptide undergoes a spontaneous intramolecular acyl migration under neutral or slightly basic conditions to form the thermodynamically more stable amide bond, yielding the desired peptide alcohol.[8] This strategy can be particularly useful for overcoming difficulties in the synthesis of certain peptide sequences.
Logical flow of the O-to-N acyl migration strategy for peptide alcohol synthesis.
Conclusion
This compound is a valuable and versatile building block for the solid-phase synthesis of C-terminal D-leucinol peptide alcohols. The use of 2-chlorotrityl chloride resin in conjunction with standard Fmoc-SPPS protocols provides a robust and efficient method for the preparation of these modified peptides. The choice of synthetic strategy, whether through direct elongation from the amino group of resin-bound leucinol or via an O-to-N acyl migration, offers flexibility to the synthetic chemist. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this compound into their peptide synthesis endeavors, ultimately facilitating the exploration of novel peptide-based therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptideweb.com [peptideweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Fmoc-D-leucinol in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced efficacy, stability, and specificity is paramount. Fmoc-D-leucinol, a chiral building block derived from the non-proteinogenic D-leucine, has emerged as a critical component in the synthesis of novel pharmaceuticals. Its incorporation into peptide-based therapeutics and other small molecules offers a powerful strategy to overcome the inherent limitations of their naturally occurring L-counterparts, such as susceptibility to proteolytic degradation. This technical guide provides a comprehensive overview of the key applications of this compound in drug discovery, with a focus on its role in the synthesis of peptidomimetics, antimicrobial peptides, anticancer agents, and protease inhibitors. Detailed experimental protocols, quantitative data, and graphical representations of relevant workflows and pathways are presented to equip researchers with the foundational knowledge to leverage this versatile building block in their drug development endeavors.
Introduction: The Significance of D-Amino Acid Analogs in Medicinal Chemistry
Peptide-based drugs represent a growing class of therapeutics, valued for their high potency and specificity. However, their clinical utility is often hampered by rapid degradation by proteases in the body. The integration of D-amino acids and their derivatives, such as this compound, into peptide scaffolds is a well-established strategy to enhance proteolytic stability, thereby increasing the in vivo half-life and bioavailability of these drugs.[1][2] this compound, with its protected amine group, is particularly well-suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development.[3] Beyond stability, the unique stereochemistry of D-amino acid analogs can also modulate the conformational properties of peptides, leading to improved binding affinity for their biological targets and altered biological activity.[2] This guide will delve into the specific applications of this compound, providing practical insights for its use in the laboratory.
Core Applications of this compound in Drug Discovery
This compound serves as a versatile starting material for the synthesis of a variety of therapeutic candidates. Its primary applications are centered around the development of peptides and peptidomimetics with improved pharmacological properties.
Peptidomimetics: Enhancing Stability and Bioavailability
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their drug-like properties.[4] The introduction of D-leucinol-derived moieties can render peptides resistant to enzymatic cleavage, a critical step in enhancing their therapeutic potential.[2]
Key Advantages:
-
Increased Proteolytic Resistance: The D-configuration sterically hinders the recognition and cleavage by proteases, which are stereospecific for L-amino acids.[5]
-
Improved Pharmacokinetic Profile: Enhanced stability leads to a longer circulating half-life and improved bioavailability.[2]
Antimicrobial Peptides (AMPs): Combating Antibiotic Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. AMPs are a promising class of therapeutics, and the incorporation of D-amino acids like D-leucine can enhance their efficacy and stability.[6] Peptides containing D-leucine have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[7]
Mechanism of Action: Many cationic AMPs, including those containing D-leucine, exert their antimicrobial effect by selectively disrupting the negatively charged cell membranes of bacteria, leading to membrane permeabilization and cell death.[8]
Anticancer Peptides: Targeting Malignant Cells
Similar to their antimicrobial counterparts, certain cationic peptides exhibit selective toxicity towards cancer cells. The introduction of D-leucine can enhance the therapeutic index of these peptides by increasing their anticancer activity while reducing their toxicity to normal host cells.[8]
Mechanism of Action: The anticancer activity is often attributed to the electrostatic interaction between the cationic peptide and the anionic components of cancer cell membranes, leading to membrane disruption.[8] Differences in lipid composition and membrane potential between cancerous and non-cancerous cells contribute to this selectivity.[8]
Protease Inhibitors: Modulating Pathological Processes
Proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets for a range of diseases, including viral infections, cancer, and inflammatory disorders.[9][10] Chiral building blocks like D-leucinol are valuable in the design of potent and selective protease inhibitors. The stereochemistry of the inhibitor is often crucial for its binding affinity and inhibitory activity.
Quantitative Data Summary
The incorporation of D-leucine and its derivatives can significantly impact the biological activity of synthetic peptides. The following tables summarize representative quantitative data for peptides synthesized using D-amino acid analogs.
| Parameter | Result | Reference |
| Peptide Sequence | G-D-Leu-L-F-S-K-I-K-Q-G-V-L-K-A-L-A-K-F-L-G-N-N-L-NH₂ | [7] |
| Molecular Weight (Theoretical) | 2469.02 Da | [7] |
| Synthesis Scale | 0.1 mmol | [7] |
| Crude Peptide Yield | ~75-85% | [7] |
| Purity after RP-HPLC | >95% | [7] |
| Table 1: Synthesis Yield and Purity of the Antimicrobial Peptide B1OS-D-L |
| Bacterial Strain | MIC (µM) | Reference |
| Staphylococcus aureus | 2 | [7] |
| Methicillin-resistant S. aureus (MRSA) | 4 | [7] |
| Enterococcus faecalis | 8 | [7] |
| Escherichia coli | 16 | [7] |
| Pseudomonas aeruginosa | 32 | [7] |
| Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of B1OS-D-L |
| Cell Line | IC₅₀ (µM) | Reference |
| Human lung cancer (H838) | 2.553 | [8] |
| Human breast cancer (MCF-7) | 3.721 | [8] |
| Human liver cancer (HepG2) | 3.125 | [8] |
| Table 3: Anticancer Activity of B1OS-D-L |
| Parameter | Value (µM) | Reference |
| Hemolytic Activity (HC₅₀) | 74.5 | [8] |
| Table 4: Hemolytic Activity of B1OS-D-L |
| Peptide | Description | Yield after Purification | IC₅₀ against HeLa cells (µM) | Reference |
| Nocardiotide A | Natural cyclic hexapeptide | Low | 59 | [11] |
| [d-Ala]-nocardiotide A | Synthetic analog with D-alanine | 31% | 52 | [11] |
| Table 5: Comparison of a Natural Anticancer Peptide and its Synthetic D-amino Acid Analog |
Experimental Protocols
The following section provides a detailed, generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine), Collidine
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]
-
Drain the DMF from the vessel.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove all traces of piperidine.[5]
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add the base (e.g., DIPEA, collidine) to the amino acid solution to activate it. Allow the pre-activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[1]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[5]
-
(Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.
Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid, including this compound, in the desired sequence.
Step 5: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Step 6: Cleavage from Resin and Side-Chain Deprotection
-
Wash the deprotected peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing Key Processes
Graphical representations are invaluable for understanding complex workflows and biological pathways. The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists and drug discovery scientists. Its strategic incorporation into peptide and peptidomimetic structures provides a robust method for enhancing proteolytic stability, modulating biological activity, and ultimately improving the therapeutic potential of drug candidates. The applications of this chiral building block span a wide range of therapeutic areas, from infectious diseases and oncology to neurodegenerative disorders. As the demand for more effective and durable therapeutics continues to grow, the role of this compound and other non-natural amino acid derivatives in rational drug design is set to expand, paving the way for the next generation of innovative medicines. This guide serves as a foundational resource to facilitate the effective utilization of this compound in these exciting and critical research endeavors.
References
- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 10. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-D-leucinol: Commercial Availability, Pricing, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-leucinol, a critical building block in the synthesis of specialized peptides and peptidomimetics. We will delve into its commercial availability, pricing from various suppliers, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide alcohols. This guide aims to equip researchers with the necessary information to effectively source and utilize this compound in their drug discovery and development endeavors.
Commercial Suppliers and Pricing
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The pricing can vary based on purity, quantity, and the vendor. Below is a summary of representative commercial suppliers and their offerings. It is important to note that prices are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Quantity | Price (USD) |
| Chem-Impex | This compound | 215178-41-9 | C₂₁H₂₅NO₃ | 339.43 | ≥ 99.5% (HPLC) | 250 mg | $120.88 |
| 1 g | $252.28 | ||||||
| 5 g | $843.36 | ||||||
| Aapptec | Fmoc-Leucinol | 139551-83-0 | C₂₁H₂₅NO₃ | 339.4 | Not specified | 1 g | From $50.00 |
| 5 g | From $50.00 | ||||||
| VWR (distributor for various) | This compound, min 98% | 215178-41-9 | C₂₁H₂₅NO₃ | 339.43 | min 98% | 1 g | $167.96 |
| BuyersGuideChem | N-Fmoc-D-Leucinol | 215178-41-9 | C₂₁H₂₅NO₃ | 339.43 | Not specified | 5 g | Historical range (2023): ~$114.00[1] |
Note: Some suppliers may list Fmoc-L-leucinol or Fmoc-D-leucine (Fmoc-D-Leu-OH). It is crucial to verify the CAS number (215178-41-9 for this compound) to ensure the correct compound is being ordered.
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a C-terminal alcohol functionality. This is particularly valuable in the synthesis of peptide aldehydes, which are potent protease inhibitors, and other peptide mimetics with enhanced biological activity and stability. The incorporation of a D-amino alcohol can also confer resistance to enzymatic degradation.
General Protocol for Solid-Phase Synthesis of a Peptide Alcohol using this compound
This protocol outlines the manual synthesis of a short peptide chain with a C-terminal D-leucinol.
1. Resin Preparation and this compound Loading:
-
Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is commonly used for the synthesis of peptide alcohols as it allows for mild cleavage conditions that preserve the C-terminal alcohol.
-
Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
This compound Attachment:
-
Dissolve this compound (2-3 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) in dry DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF (N,N-dimethylformamide), and finally DCM, then dry under vacuum.
-
2. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) and an organic base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.
3. Cleavage of the Peptide Alcohol from the Resin:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or left on if desired), wash the resin with DCM and dry it thoroughly.
-
Prepare a cleavage cocktail. For a 2-CTC resin, a mild acidic solution such as 1-5% trifluoroacetic acid (TFA) in DCM can be used to cleave the peptide alcohol while keeping side-chain protecting groups intact. For full deprotection, a stronger cocktail like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is used.
-
Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide alcohol.
-
Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
4. Purification and Analysis:
-
Purify the crude peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide alcohol by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Visualizations
Experimental Workflow for Peptide Alcohol Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide alcohol using this compound.
Caption: A flowchart of the solid-phase synthesis of a peptide alcohol.
Proposed Signaling Pathway for an Anticancer Peptide with a C-terminal D-amino Alcohol
The incorporation of D-amino acids or their alcohol derivatives into peptides can enhance their stability and potency. Many cationic antimicrobial and anticancer peptides exert their effect by disrupting the cell membrane and inducing apoptosis. The following diagram illustrates a plausible signaling pathway for an anticancer peptide containing a D-leucinol C-terminus, leading to apoptosis in a cancer cell.
References
In-Depth Technical Guide to the Safety and Handling of Fmoc-D-leucinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for Fmoc-L-leucinol, the L-isomer of Fmoc-D-leucinol, as a specific Safety Data Sheet (SDS) for the D-isomer was not available. It is imperative to consult the most current and specific safety data sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for all experimental procedures.
Introduction
This compound, with the CAS number 215178-41-9, is a fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohol derivative of D-leucine.[1][2] It serves as a valuable building block in peptide synthesis and other areas of medicinal chemistry.[1] Understanding and implementing proper safety and handling precautions are of paramount importance to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency responses related to this compound.
Hazard Identification
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
OSHA Hazards: According to the available data for the L-isomer, the product is not classified as a hazardous substance.[3] However, it is prudent to handle it as a potentially hazardous chemical.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 215178-41-9 | [1][2] |
| Molecular Formula | C21H25NO3 | [1] |
| Molecular Weight | 339.43 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 135-139 ºC | [1] |
| Purity | ≥ 99.5% (HPLC) | [1] |
| Solubility | No data available | [3] |
| Flash Point | No data available | [3] |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form.[4]
-
Avoid inhalation of dust.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use appropriate personal protective equipment (PPE).[3]
-
Keep away from sources of ignition and heat.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry and well-ventilated place.[3]
-
Recommended storage temperature is between 0-8 °C.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. Recommended PPE is detailed in Table 2.
| PPE Type | Specification | Rationale | References |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from airborne particles and splashes. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). | Provides protection against incidental skin contact. | [3][4] |
| Skin and Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. | [3] |
| Respiratory Protection | N95 (US) or equivalent respirator. | Recommended to prevent inhalation of fine powder. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid should be administered. Table 3 outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical assistance. If not breathing, give artificial respiration. | [3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. | [3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention. | [3][4] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][4] |
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] For small fires, a carbon dioxide or dry chemical extinguisher is recommended. For large fires, use water spray, fog, or foam. Do not use a water jet.[3]
-
Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx) may be produced during a fire.[3]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves. A self-contained breathing apparatus should be used to avoid inhalation of the product.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel to put the spilled material into a convenient waste disposal container.[3]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Conditions to Avoid: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]
Toxicological Information
There is no specific toxicological data available for this compound.[3] The information provided is based on the potential hazards of similar compounds. The toxicological properties have not been fully investigated.
Experimental Protocols and Workflows
The following diagrams illustrate general workflows for laboratory safety and first aid response.
Caption: General laboratory safety workflow for handling chemical reagents.
Caption: Flowchart for first aid response in case of accidental exposure.
References
Methodological & Application
Standard Protocol for Fmoc-D-leucinol Coupling in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino alcohols, such as Fmoc-D-leucinol, into peptide sequences is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and introduce conformational constraints. Unlike standard amino acids, the coupling of amino alcohols in Solid-Phase Peptide Synthesis (SPPS) involves the formation of an ester or ether linkage rather than an amide bond. This requires specialized protocols that deviate from the conventional SPPS workflow.
These application notes provide detailed protocols for two robust methods for the coupling of this compound to a solid support: the Mitsunobu reaction and the use of Dihydropyran (DHP) resin . This document outlines the principles of each method, provides step-by-step experimental procedures, discusses methods for monitoring reaction completion, and presents a workflow for the synthesis of C-terminal peptide alcohols.
Key Considerations for this compound Coupling
The primary challenge in coupling this compound lies in the efficient formation of an ester bond between the hydroxyl group of the amino alcohol and a carboxyl group on the solid support. Key factors to consider for successful coupling include:
-
Choice of Resin: A resin with a carboxylic acid functionality is required for the Mitsunobu reaction. For the DHP resin method, a specialized resin with a dihydropyran linker is used.
-
Activation Method: The hydroxyl group of this compound is not sufficiently nucleophilic to react directly with a resin-bound carboxylic acid. Therefore, activation is necessary. In the Mitsunobu reaction, the alcohol itself is activated. With DHP resin, the linker chemistry facilitates the reaction.
-
Reaction Monitoring: Standard SPPS monitoring methods like the Kaiser test, which detects free primary amines, are not applicable for monitoring the consumption of hydroxyl groups. Alternative colorimetric tests for hydroxyl groups are required.[1][2][3]
-
Stereochemistry: The Mitsunobu reaction proceeds with a complete inversion of stereochemistry at the carbinol center.[4] This must be taken into account when selecting the starting material to achieve the desired final stereochemistry.
Experimental Protocols
Two primary methods are recommended for the coupling of this compound in SPPS.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and efficient method for the esterification of primary and secondary alcohols.[4] In the context of SPPS, it is used to couple an alcohol to a resin-bound carboxylic acid. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Principle: The triphenylphosphine and the azodicarboxylate form a phosphonium salt intermediate, which activates the alcohol. The carboxylate on the resin then acts as a nucleophile, attacking the activated alcohol in an Sɴ2 reaction, leading to the formation of an ester linkage with inversion of configuration.[4]
Experimental Protocol: Mitsunobu Coupling of this compound to a Carboxyl-Functionalized Resin (e.g., Wang Resin)
-
Resin Preparation:
-
Swell the carboxyl-functionalized resin (e.g., Wang resin, 1.0 eq) in anhydrous tetrahydrofuran (THF) for at least 1 hour in a reaction vessel.
-
Wash the resin with anhydrous THF (3 x resin volume).
-
-
Reagent Preparation (in a separate flask):
-
Dissolve this compound (3.0 eq) and triphenylphosphine (PPh₃) (3.0 eq) in anhydrous THF.
-
-
Coupling Reaction:
-
Add the solution of this compound and PPh₃ to the swollen resin.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (3.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and agitate for 12-24 hours.
-
-
Washing:
-
Filter the resin and wash sequentially with THF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
-
Capping of Unreacted Carboxyl Groups (Optional but Recommended):
-
To block any unreacted carboxyl groups on the resin, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).
-
-
Monitoring:
-
Perform a colorimetric test for free hydroxyl groups to qualitatively assess the presence of unreacted this compound (if it was the limiting reagent, which is not the case in this protocol) or, more importantly, to confirm the absence of free hydroxyls on the resin before proceeding if a hydroxyl-functionalized resin were used. For this protocol, monitoring the disappearance of the resin's free carboxyl groups is more relevant, though less straightforward with simple colorimetric tests. A test cleavage and LC-MS analysis of a small amount of resin is the most definitive method to confirm successful loading.
-
Method 2: Dihydropyran (DHP) Resin
DHP resin, developed by Ellman, is specifically designed for the immobilization of alcohols in solid-phase synthesis and is compatible with Fmoc chemistry.[5] The linker is based on dihydropyran, which forms an acetal with the alcohol.[5]
Principle: The alcohol is attached to the DHP resin via an acid-catalyzed reaction, forming a tetrahydropyranyl (THP) ether linkage. This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with mild acid.[5]
Experimental Protocol: Coupling of this compound to DHP Resin
-
Resin Swelling:
-
Swell the DHP resin (1.0 eq) in anhydrous dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
-
Coupling Reaction:
-
Washing:
-
Filter the resin and wash thoroughly with DCM.
-
-
Drying:
-
Dry the resin under vacuum to a constant weight.
-
-
Monitoring:
-
The completion of the reaction can be monitored by a colorimetric test for free hydroxyl groups on a small sample of the reaction solution to check for the disappearance of this compound. A test cleavage of a small amount of resin followed by LC-MS analysis can confirm successful loading.
-
Data Presentation
| Parameter | Method 1: Mitsunobu Reaction | Method 2: DHP Resin Coupling |
| Resin Type | Carboxyl-functionalized (e.g., Wang) | Dihydropyran (DHP) Resin |
| Key Reagents | This compound, PPh₃, DIAD/DEAD | This compound, PPTS |
| Stoichiometry (Amino Alcohol) | 3.0 eq | 5-10 eq[5] |
| Solvent | Anhydrous THF | Anhydrous DCM |
| Reaction Temperature | 0 °C to Room Temperature | 40-45 °C[5] |
| Reaction Time | 12-24 hours | 20 hours[5] |
| Stereochemical Outcome | Inversion of configuration[4] | Retention of configuration |
| Linkage Type | Ester | Acetal (THP ether)[5] |
Monitoring of Coupling Reaction
As standard amine tests are not applicable, specific tests for hydroxyl groups are necessary to monitor the reaction.
Methyl Red-DIC Test: This colorimetric test can be used to detect the presence of hydroxyl groups on a solid support. The resin turns orange-red if free hydroxyl groups are present and form an ester with methyl red in the presence of a carbodiimide like DIC.[1]
Protocol for Methyl Red-DIC Test:
-
Take a small sample of the resin beads.
-
Wash the beads thoroughly with the reaction solvent.
-
Add a solution of methyl red and DIC in the appropriate solvent.
-
Observe the color of the resin beads. An orange-red color indicates the presence of free hydroxyl groups.
Workflow for Synthesis of a C-Terminal Peptide Alcohol
The following diagram illustrates the overall workflow for the synthesis of a peptide with a C-terminal D-leucinol, starting with the coupling of this compound to the solid support.
Caption: Workflow for the SPPS of a C-terminal peptide alcohol using this compound.
Final Cleavage
The final step is the cleavage of the synthesized peptide alcohol from the solid support and the removal of side-chain protecting groups.
Cleavage from DHP Resin: A solution of 20:1 (v/v) DCM/TFA is typically used.[6] The resin is treated with this solution for 30 minutes at room temperature.[6] The filtrate containing the cleaved peptide is collected, and the resin is washed with additional DCM. The combined filtrates are then evaporated to yield the crude peptide alcohol.[6]
Cleavage from Wang Resin (used in Mitsunobu method): A standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups simultaneously. The reaction is typically carried out for 2-3 hours at room temperature.
Conclusion
The incorporation of this compound into peptides via SPPS is a valuable technique for modifying peptide properties. The Mitsunobu reaction and the use of DHP resin are two effective methods for the initial coupling of this amino alcohol. Careful selection of the appropriate method, diligent monitoring of the coupling reaction using specialized tests for hydroxyl groups, and optimization of reaction conditions are crucial for the successful synthesis of C-terminal peptide alcohols. These protocols provide a solid foundation for researchers to explore the synthesis and application of these modified peptides in drug discovery and development.
References
Application Notes and Protocols for the Incorporation of Fmoc-D-leucinol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides featuring a C-terminal amino alcohol, such as D-leucinol, are of significant interest in medicinal chemistry and drug development. The replacement of the C-terminal carboxylic acid with an alcohol moiety can enhance metabolic stability, improve cell permeability, and alter the pharmacological profile of a peptide. The incorporation of the D-enantiomer, in particular, can confer resistance to proteolysis by endogenous enzymes, which are stereospecific for L-amino acids.
Unlike standard Fmoc-protected amino acids, Fmoc-D-leucinol lacks a C-terminal carboxylic acid. Consequently, the conventional activation methods used in solid-phase peptide synthesis (SPPS) for forming amide bonds are not applicable. The "activation" of this compound, therefore, refers to the chemical strategies employed to covalently attach its hydroxyl group to a solid support, enabling subsequent peptide chain elongation from its N-terminus.
These application notes provide a detailed overview of the primary methods for the immobilization of this compound onto various resins for SPPS, complete with experimental protocols and a comparative analysis of the available strategies.
Methods for Immobilization of this compound
The successful incorporation of this compound as the C-terminal residue of a peptide relies on its efficient and stable anchoring to a solid support. The main strategies for this immobilization can be broadly categorized into two direct approaches: the use of pre-activated resins and the in-situ activation of the hydroxyl group via reactions like the Mitsunobu reaction. An indirect method involving an O-acyl isopeptide intermediate is also a viable, though more complex, alternative.
Use of Pre-activated Chloride Resins (e.g., Sieber, Rink, Ramage)
A straightforward and efficient method for the immobilization of Fmoc-amino alcohols involves the use of pre-activated resins, such as Sieber-chloride, Rink-chloride, or Ramage-chloride resins.[1][2] These resins are functionalized with a reactive chloride group that can be readily displaced by the hydroxyl group of this compound under basic conditions. This approach is advantageous due to its simplicity and the commercial availability of the required resins.
Mitsunobu Reaction for Esterification to Carboxyl-Functionalized Resins
The Mitsunobu reaction is a versatile and powerful method for the dehydration and coupling of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid, with inversion of stereochemistry.[3][4] In the context of SPPS, this reaction can be employed to couple this compound to a resin bearing a carboxylic acid functionality, such as Wang resin. The reaction is mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4][5] This method offers the flexibility of using standard and widely available carboxyl-functionalized resins.
Indirect Method: O-Acyl Isopeptide Intermediate on 2-Chlorotrityl Resin
An alternative strategy involves initially attaching the this compound to a 2-chlorotrityl resin via its N-terminal amine.[6] The subsequent amino acid is then coupled to the hydroxyl group of the immobilized leucinol, forming an ester linkage. Following the completion of the peptide synthesis, the peptide is cleaved from the resin. Upon neutralization, the peptide undergoes a spontaneous O- to N-acyl transfer to form the native peptide bond, yielding the desired C-terminal peptide alcohol.[6] While effective, this method is more complex and can be prone to side reactions, such as epimerization of the amino acid coupled to the alcohol.[6]
Data Presentation: Comparison of Immobilization Methods
| Parameter | Method 1: Pre-activated Chloride Resins | Method 2: Mitsunobu Reaction | Method 3: O-Acyl Isopeptide Intermediate |
| Resin Type | Sieber-Cl, Rink-Cl, Ramage-Cl[1][2] | Wang, or other carboxyl-functionalized resins | 2-Chlorotrityl Resin[6] |
| Key Reagents | This compound, Base (e.g., 2,6-lutidine) | This compound, PPh₃, DIAD/DEAD | This compound, DIPEA; subsequent aa-coupling reagents |
| Reaction Principle | Nucleophilic substitution of chloride by the alcohol | Dehydrative esterification via a phosphonium intermediate[3] | Initial N-alkylation, followed by O-acylation and final O-N acyl transfer[6] |
| Advantages | Simple, direct, and often high-yielding[1][2] | Utilizes common and inexpensive resins; well-established reaction | Avoids direct activation of the hydroxyl group |
| Disadvantages | Requires specialized, more expensive resins | Formation of by-products (e.g., triphenylphosphine oxide) can complicate purification; requires careful control of reaction conditions[3] | Multi-step process; risk of epimerization at the ester-linked residue[6] |
| Typical Solvents | DMF, THF | THF, Dioxane, DCM[5] | DCM for initial loading; DMF for peptide synthesis |
Experimental Protocols
Protocol 1: Immobilization of this compound onto Sieber-Chloride Resin
This protocol is adapted from methodologies described for the attachment of Fmoc-amino alcohols to pre-activated resins.[1][2]
Materials:
-
Sieber-chloride resin
-
This compound
-
2,6-lutidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Sieber-chloride resin (1.0 g, ~1.0 mmol/g) in anhydrous DMF (10 mL) in a reaction vessel for 1 hour at room temperature.
-
Preparation of Reagent Solution: In a separate vial, dissolve this compound (5 equivalents, 5.0 mmol) and 2,6-lutidine (5.5 equivalents, 5.5 mmol) in anhydrous DMF (10 mL).
-
Immobilization Reaction: Drain the DMF from the swollen resin. Add the solution of this compound and 2,6-lutidine to the resin.
-
Reaction Conditions: Agitate the mixture at 90°C using microwave irradiation for 15-20 minutes, or alternatively, at 50-60°C with conventional heating overnight.
-
Washing: After the reaction is complete, drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To cap any unreacted chloride sites, treat the resin with a solution of MeOH/DIPEA/DCM (1:1:8) for 30 minutes.
-
Final Washing and Drying: Wash the resin thoroughly with DCM (3 x 10 mL) and dry under vacuum.
-
Loading Determination: The loading of this compound on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Immobilization of this compound onto Wang Resin via Mitsunobu Reaction
This protocol is based on the general principles of the Mitsunobu reaction.[3][5]
Materials:
-
Wang resin
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol/g) in anhydrous THF (10 mL) in a reaction vessel for 1 hour at room temperature.
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (3 equivalents, 3.0 mmol) and triphenylphosphine (3 equivalents, 3.0 mmol) in anhydrous THF (15 mL).
-
Reaction Initiation: Cool the solution of this compound and PPh₃ to 0°C in an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (3 equivalents, 3.0 mmol) dropwise to the cooled solution over 10-15 minutes. A color change is typically observed.
-
Immobilization Reaction: Drain the THF from the swollen Wang resin. Add the activated this compound solution to the resin.
-
Reaction Conditions: Allow the reaction to proceed at room temperature with gentle agitation for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the starting alcohol (TLC) in the supernatant.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove triphenylphosphine oxide and other by-products.
-
Drying and Loading Determination: Dry the resin under vacuum and determine the loading as described in Protocol 1, step 8.
Protocol 3: Standard SPPS Cycle for Peptide Chain Elongation
Once this compound is successfully immobilized, the peptide chain is elongated using standard Fmoc-SPPS protocols.
Materials:
-
This compound-loaded resin
-
20% Piperidine in DMF
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
DMF, peptide synthesis grade
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the this compound-loaded resin in DMF for 30-60 minutes.
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent. For example, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates a complete reaction).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
Visualizations
Caption: General workflow for peptide synthesis with C-terminal D-leucinol.
Caption: Decision guide for selecting an immobilization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-D-leucinol
Introduction
(9-Fluorenylmethoxy)carbonyl-D-leucinol (Fmoc-D-leucinol) is a critical building block in the synthesis of peptidomimetics and other complex organic molecules. As a sterically hindered amino alcohol, its efficient acylation to form an ester bond presents a significant challenge, often resulting in slow reaction kinetics, incomplete conversions, and low yields. The selection of an appropriate coupling reagent is therefore a critical parameter for success. These application notes provide a data-driven comparison of commonly used coupling reagents and detailed protocols for their use with this compound, targeted at researchers, scientists, and drug development professionals.
Overview of Coupling Reagents
The formation of an ester bond from a carboxylic acid and this compound requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the carboxyl group into a more reactive intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of this compound. For sterically hindered substrates, the most effective reagents are generally aminium/uronium salts and phosphonium salts, which offer high reactivity and efficiency.
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents, such as HATU and HBTU, are highly popular due to their rapid activation and high coupling rates.[1][2] HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester, which minimizes side reactions and epimerization.[3][4] COMU is a newer generation reagent based on OxymaPure, offering comparable efficiency to HATU with improved safety, as it avoids potentially explosive benzotriazole derivatives.[5][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP are also highly efficient and avoid the potential for N-terminal guanidinylation, a side reaction that can occur with aminium salts if they are used in excess.[3][6] They are a robust alternative to aminium salts for hindered couplings.[3]
-
Carbodiimides (e.g., DIC, EDC): Carbodiimides like Diisopropylcarbodiimide (DIC) are cost-effective but generally less reactive than onium salts.[3] Their efficiency is significantly enhanced by the use of additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure.[7] The DIC/Oxyma combination is a powerful, safe, and economical choice, though it may require longer reaction times for challenging couplings.[3][8]
Data Presentation: Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance of reactivity, reaction time, cost, and potential side reactions. For a sterically hindered amino alcohol like this compound, a highly potent activating agent is generally preferred.[3] The following table summarizes the typical performance of recommended reagents based on data from sterically hindered couplings.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization | Key Considerations |
| HATU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low | Highly efficient for hindered couplings, but more expensive. Based on potentially explosive HOAt.[3][5][6] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate | Very popular and effective general-purpose reagent. Byproducts are generally soluble.[1][3][5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low | Efficiently avoids guanidinylation side reactions.[3][6] |
| COMU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low | Safer alternative to HATU/HBTU (Oxyma-based). Water-soluble byproducts.[5][6] |
| DIC/Oxyma | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low | Cost-effective and safe. May require longer reaction times or double coupling for difficult substrates.[3][8] |
Disclaimer: The quantitative data is extrapolated from studies on sterically hindered amino acids, as direct comparative data for this compound is not available in a single source. Actual results may vary.[3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for coupling, the mechanism of activation, and a decision-making guide for reagent selection.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-leucinol Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of Fmoc-D-leucinol, a critical step in various synthetic workflows, including the preparation of chiral ligands, peptide mimics, and other specialized chemical entities. This document outlines the most common conditions and reagents for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-leucinol, presenting both qualitative and quantitative data to aid in experimental design and optimization.
Introduction
This compound is a valuable building block in organic synthesis, providing a stable, protected form of D-leucinol. The Fmoc group offers robust protection of the amino functionality under a variety of reaction conditions. Its removal is typically achieved under mild basic conditions, ensuring the integrity of other sensitive functional groups within a molecule.[1][2] The selection of the appropriate deprotection reagent and conditions is crucial for achieving high yields and purity of the desired D-leucinol product.
The deprotection proceeds via a β-elimination mechanism initiated by a base.[3] The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF).[3] The liberated D-leucinol is then available for subsequent reactions. The highly reactive DBF intermediate is typically trapped by the amine base used for deprotection to form a stable adduct, which facilitates its removal during workup.[3]
Deprotection Reagents and Conditions
The most widely employed reagent for Fmoc deprotection is a solution of piperidine in an organic solvent, typically N,N-dimethylformamide (DMF).[2] However, several alternative reagents and conditions have been developed to address specific needs such as improved reaction kinetics, compatibility with sensitive substrates, or to provide greener alternatives.
Common Deprotection Reagents:
-
Piperidine: The gold standard for Fmoc removal, typically used in a 20-50% solution in DMF.[2]
-
Piperazine (PZ): A solid, less volatile alternative to piperidine.[3]
-
4-Methylpiperidine (4MP): Offers similar efficacy to piperidine with potentially reduced toxicity.[3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can be used in lower concentrations, often in the presence of a scavenger like piperidine, for rapid deprotection.[4]
-
Dimethylamine: Can be used in solvents like tetrahydrofuran (THF) or acetonitrile for solution-phase deprotection.[5]
Quantitative Data Summary
Table 1: Comparison of Deprotection Reagents for Fmoc-L-Leucine on Solid Support
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Deprotection Efficiency (at 3 min) | Deprotection Efficiency (at 7 min) | Deprotection Efficiency (at 10 min) |
| Piperidine (PP) | 20% (v/v) | DMF | 5 - 20 min | ~80% | >95% | >99% |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 5 - 20 min | ~80% | >95% | >99% |
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | 5 - 20 min | ~80% | >95% | >99% |
Data interpreted from graphical representations in the source.[3]
Table 2: Comparison of Standard and DBU-Based Deprotection Methods
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Standard Piperidine | 20% Piperidine in DMF | 5 - 20 minutes | >95% | >98% | Standard, well-established method. Piperidine acts as both base and scavenger.[6] |
| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes | >95% | >98% | Faster deprotection. Requires a scavenger (e.g., piperidine) for the DBF byproduct.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound.
Protocol 1: Standard Fmoc Deprotection using Piperidine in Solution
This protocol describes a general procedure for the solution-phase deprotection of this compound.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of DMF in a round-bottom flask.
-
Addition of Piperidine: Add a 20% (v/v) solution of piperidine in DMF to the flask. A typical ratio is 10 mL of the piperidine solution per gram of this compound.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine. b. Dissolve the residue in dichloromethane (DCM). c. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the dibenzofulvene-piperidine adduct. d. Wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter and concentrate the solvent under reduced pressure to yield the crude D-leucinol.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperidine
This protocol is suitable for faster deprotection times.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve this compound in DMF.
-
Reagent Addition: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF. Add this solution to the reaction mixture.
-
Reaction: Stir at room temperature and monitor by TLC. The reaction is typically complete within 5-15 minutes.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection.
Experimental Workflow for Solution-Phase Deprotection
Caption: Solution-phase deprotection workflow.
References
- 1. Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. genscript.com [genscript.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-D-leucinol into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Fmoc-D-leucinol into complex peptides. This building block allows for the synthesis of peptides with C-terminal alcohols, internal reduced amide bonds, or peptide aldehydes, offering significant advantages in drug design and proteomics. The inclusion of the D-enantiomer of leucinol enhances proteolytic stability, a crucial attribute for therapeutic peptides.[1][2] This document outlines detailed experimental protocols, quantitative data on synthesis efficiency, and the applications of the resulting modified peptides.
Introduction to this compound in Peptide Synthesis
This compound is a chiral amino alcohol protected at the amine terminus with the fluorenylmethyloxycarbonyl (Fmoc) group. Its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) allows for the introduction of unique structural modifications that can significantly impact the biological activity and pharmacokinetic properties of the peptide.
Key Modifications Enabled by this compound:
-
C-terminal Peptide Alcohols: The hydroxyl group of this compound can be anchored to a solid support, leading to the synthesis of peptides with a C-terminal alcohol. This modification can alter the peptide's polarity, solubility, and receptor-binding characteristics.
-
Internal Reduced Amide Bonds (Pseudopeptides): this compound can be incorporated within a peptide sequence to create a reduced amide bond (-CH₂-NH-), which is a non-hydrolyzable isostere of the natural peptide bond.[2] This modification imparts significant resistance to enzymatic degradation.
-
Peptide Aldehydes: The C-terminal alcohol of a leucinol-containing peptide can be oxidized to an aldehyde. Peptide aldehydes are potent inhibitors of various proteases, making them valuable tools in drug discovery.[3][4][5]
Data Presentation
The efficiency of incorporating this compound and subsequent modifications can vary depending on the chosen synthetic strategy and resin. The following tables provide a summary of representative quantitative data.
Table 1: Comparison of Loading Efficiency of Fmoc-Amino Alcohols on Different Resins
| Resin Type | Loading Method | Typical Loading (mmol/g) | Overall Yield (%) | Reference |
| 2-Chlorotrityl chloride (2-CTC) | Direct attachment via hydroxyl group | 0.4 - 0.8 | 85 - 95 | [5][6][7][8] |
| Sieber Amide Resin | Pre-loaded | 0.3 - 0.7 | >90 | [7] |
| Rink Amide Resin | Pre-loaded | 0.3 - 0.7 | >90 | [9] |
| Wang Resin | Mitsunobu or other esterification | 0.3 - 0.6 | 70 - 85 | [6] |
Table 2: Representative Yields for Key Synthetic Steps
| Synthetic Step | Method | Typical Yield (%) | Reference |
| On-resin Oxidation of C-terminal Alcohol to Aldehyde | Dess-Martin periodinane | 70 - 85 | [3] |
| On-resin Oxidation of C-terminal Alcohol to Aldehyde | N-Bromosuccinimide (NBS) from thioacetal | ~85 (from thioacetal) | [5] |
| Internal Reduced Amide Bond Formation | Reductive amination with NaBH₃CN | 50 - 70 | [10] |
| Cleavage from 2-CTC Resin (mild conditions) | 1-5% TFA in DCM | >90 | [6][11] |
| Global Deprotection and Cleavage | 95% TFA with scavengers | 70 - 90 | [9][12] |
Experimental Protocols
Protocol 1: Synthesis of Peptides with a C-terminal D-leucinol Alcohol using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the manual synthesis of a peptide with a C-terminal D-leucinol using 2-CTC resin, which allows for mild cleavage conditions, preserving acid-labile side-chain protecting groups if necessary.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Loading of this compound: a. Swell the 2-CTC resin (1 g, ~1.2 mmol/g) in DCM (10 mL) for 30 minutes in a reaction vessel. b. Drain the DCM. c. In a separate flask, dissolve this compound (1.5 eq) and DIPEA (3.0 eq) in DCM (10 mL). d. Add the this compound solution to the resin and agitate for 2-4 hours at room temperature. e. To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes. f. Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). g. Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by Fmoc analysis.[5][6][7][8][13]
-
Standard Fmoc-SPPS Cycles: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin with DMF (5x) and DCM (3x). b. Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test. c. Repeat steps 2a and 2b for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling, perform a final Fmoc deprotection (step 2a). b. Wash the resin with DCM and dry under a stream of nitrogen. c. Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the peptide pellet under vacuum.
Protocol 2: On-Resin Oxidation of C-terminal D-leucinol to a Peptide Aldehyde
This protocol details the conversion of the C-terminal alcohol to an aldehyde using Dess-Martin periodinane. This reaction is performed on the fully protected peptide still attached to the resin.
Materials:
-
Peptide-resin with a C-terminal D-leucinol (from Protocol 1)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of Dess-Martin periodinane (3-5 eq) in anhydrous DCM to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress by cleaving a small aliquot of resin and analyzing by LC-MS.
-
Once the oxidation is complete, drain the reaction solution and wash the resin thoroughly with DCM (5x) and DMF (3x).
-
The resulting peptide aldehyde on the resin can be cleaved and deprotected as described in Protocol 1, step 3.
Protocol 3: Internal Incorporation of this compound to Form a Reduced Amide Bond
This protocol describes the synthesis of a pseudopeptide containing a reduced amide bond via reductive amination on the solid support.[2][14]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-leucinal (can be synthesized by oxidation of this compound)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid in DMF
Procedure:
-
Synthesize the peptide sequence up to the point of insertion of the reduced amide bond using standard Fmoc-SPPS (Protocol 1, step 2).
-
Perform a final Fmoc deprotection to expose the N-terminal amine of the peptide-resin.
-
Wash the resin thoroughly with DMF.
-
Add a solution of Fmoc-D-leucinal (3 eq) in 1% acetic acid in DMF to the resin. Agitate for 1 hour to form the imine intermediate.
-
Add NaBH₃CN (5 eq) or STAB (5 eq) to the reaction mixture and agitate for 2-4 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
Continue the peptide synthesis by coupling the next Fmoc-amino acid to the secondary amine of the newly formed reduced amide bond. A stronger coupling reagent like HATU may be required.
-
After completion of the sequence, cleave and deprotect the peptide as described in Protocol 1, step 3.
Mandatory Visualizations
Caption: Workflow for the synthesis of a C-terminal peptide aldehyde using this compound.
Caption: Workflow for the screening of a peptide aldehyde library for protease inhibitors.[15][16][17][18]
Caption: Inhibition of the Calpain signaling pathway by a peptide aldehyde.[19][20][21][22][23]
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and applications of reduced amide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. glycopep.com [glycopep.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpt.com [jpt.com]
- 17. Protease Library [chemdiv.com]
- 18. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. calpain-inhibitor-i.com [calpain-inhibitor-i.com]
Application Notes and Protocols for the Use of Fmoc-D-leucinol in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and their derivatives into peptide therapeutics is a key strategy for enhancing their pharmacological properties. Fmoc-D-leucinol, a chiral amino alcohol, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide aldehydes. Peptide aldehydes are an important class of therapeutic agents, known for their activity as protease inhibitors. The introduction of a D-amino acid derivative like D-leucinol can significantly increase the peptide's resistance to proteolytic degradation, thereby improving its in vivo stability and bioavailability.
These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of therapeutic peptide aldehydes via Fmoc-based solid-phase peptide synthesis.
Advantages of Incorporating this compound
The use of this compound in peptide synthesis offers several advantages:
-
Enhanced Proteolytic Stability: The D-configuration of the leucinol residue provides steric hindrance against enzymatic degradation by proteases, which primarily recognize L-amino acids.
-
Improved Bioavailability: Increased stability against proteolysis leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.
-
Generation of Potent Inhibitors: The C-terminal aldehyde functionality is a key pharmacophore in many potent protease inhibitors, capable of forming a reversible covalent bond with the active site of the target enzyme.
Data Presentation
Table 1: Reagents for Solid-Phase Synthesis of Peptide Aldehydes
| Reagent | Function | Supplier (Example) |
| This compound | Building block for the C-terminal D-leucinal residue. | Chem-Impex |
| Rink Amide Resin | Solid support for peptide synthesis, yielding a C-terminal amide upon cleavage. | Sigma-Aldrich |
| H-Thr-Gly-NovaSyn® TG resin | Specialized resin for the synthesis of peptide aldehydes via an oxazolidine linker strategy. | Sigma-Aldrich |
| Dess-Martin Periodinane (DMP) | Oxidizing agent for the conversion of this compound to Fmoc-D-leucinal. | Sigma-Aldrich |
| Piperidine | Reagent for the removal of the Fmoc protecting group. | Sigma-Aldrich |
| HCTU/HBTU/HATU | Coupling reagents for amide bond formation. | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Base used during the coupling reaction. | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent for the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. | Sigma-Aldrich |
Table 2: Quantitative Yields of Peptide Aldehyde Synthesis on Different Resins
The choice of resin can significantly impact the yield of the final peptide aldehyde. The following data is adapted from a study on the synthesis of peptide aldehyde libraries and illustrates the effect of the solid support on the reaction yield.
| Peptide Sequence | Resin Type | Yield (%)[1] |
| Fmoc-GVAIF-H | Aminomethyl polystyrene | 50 |
| Fmoc-GVAIF-H | NovaGel | 87 |
| Fmoc-GVAIF-H | NovaSynTG | 82 |
| Fmoc-Lys(Fmoc)-Leu-Phe-H | N-Boc-protected oxazolidine resin | 80 |
| Fmoc-Lys(Fmoc)-Leu-Phe-H | Unprotected oxazolidine resin | 39 |
Experimental Protocols
The synthesis of peptide aldehydes using this compound can be broadly divided into three main stages:
-
Oxidation of this compound to Fmoc-D-leucinal.
-
Solid-Phase Peptide Synthesis (SPPS) to assemble the peptide chain.
-
Cleavage and purification of the final peptide aldehyde.
Protocol 1: Oxidation of this compound to Fmoc-D-leucinal
This protocol describes the oxidation of the primary alcohol of this compound to an aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-D-leucinal.
-
The crude product can be used directly in the next step or purified by flash chromatography on silica gel if necessary.
Protocol 2: Solid-Phase Synthesis of a Peptide with a C-terminal D-leucinal
This protocol outlines the manual solid-phase synthesis of a peptide aldehyde using the generated Fmoc-D-leucinal and a threonine-based linker strategy on a solid support. This method involves the formation of an oxazolidine linkage to the resin.
Materials:
-
H-Thr-Gly-NovaSyn® TG resin
-
Fmoc-D-leucinal (from Protocol 1)
-
Fmoc-protected amino acids
-
1% Acetic acid (AcOH) in Methanol/DCM (1:1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-methylmorpholine (NMM)
-
20% Piperidine in Dimethylformamide (DMF)
-
Coupling reagents (e.g., HCTU)
-
DIPEA
-
DMF, DCM, Tetrahydrofuran (THF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the H-Thr-Gly-NovaSyn® TG resin in DCM for 30-60 minutes in the synthesis vessel.
-
Loading of Fmoc-D-leucinal:
-
Suspend the resin in a solution of 1% AcOH in MeOH/DCM (1:1).
-
Add a solution of Fmoc-D-leucinal (5 equivalents relative to resin loading) in DCM to the resin suspension.
-
Agitate the mixture gently at room temperature for 4 hours. Monitor the reaction using the TNBS (trinitrobenzenesulfonic acid) test for the presence of free amines.
-
Once the loading is complete, filter the resin and wash thoroughly with DCM, DMF, and THF.
-
-
Capping of the Oxazolidine Nitrogen:
-
Treat the resin with Boc₂O (5 equivalents) and NMM (5 equivalents) in THF at 50°C for 3 hours to protect the oxazolidine nitrogen.[2]
-
Filter the resin and wash with THF, DCM, and DMF.
-
-
Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Protocol 3: Cleavage and Purification of the Peptide Aldehyde
This protocol describes the final cleavage of the peptide aldehyde from the solid support and its subsequent purification.
Materials:
-
Peptide-resin from Protocol 2
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin in a cleavage vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether to the concentrated solution.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide aldehyde by RP-HPLC using an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide aldehyde as a white fluffy powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Caption: Workflow for the synthesis of peptide aldehydes using this compound.
References
Application Notes and Protocols for Fmoc-D-leucinol in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-leucinol is a chiral building block that finds its primary applications in the synthesis of peptides and peptidomimetics with enhanced biological stability. The incorporation of D-amino acids into peptide chains is a well-established strategy to confer resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.[3][4][5] While direct, widespread applications of this compound in bioconjugation are not extensively documented, its structural features, particularly the primary hydroxyl group, present opportunities for its use as a linker or for post-synthesis modification of peptides.
These application notes will focus on the established use of the closely related Fmoc-D-leucine in peptide synthesis to enhance stability and will then explore the potential bioconjugation applications of this compound.
Core Application: Enhancing Proteolytic Stability of Peptides
The primary application of Fmoc-D-amino acids, including the conceptual use of this compound, is in the synthesis of peptides with increased resistance to enzymatic degradation.[1][2] Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic efficacy. The introduction of D-amino acids creates peptide bonds that are not recognized by most endogenous proteases, thereby extending the half-life of the peptide.[1][2]
Key Advantages of Incorporating D-Amino Acids:
-
Enhanced Proteolytic Stability: Increased resistance to degradation by proteases.[1][2]
-
Improved Bioavailability: Longer circulation times can lead to better absorption and sustained therapeutic effects.[1][3]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can influence the peptide's conformation, which can be beneficial for target binding.[1]
Experimental Protocols
The following protocols are based on the well-established methods for solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide
This protocol describes the manual synthesis of a peptide containing a D-leucine residue using Fmoc-D-leucine-OH on a Wang resin.
Materials:
-
Fmoc-D-Leu-Wang resin[6]
-
Fmoc-protected L-amino acids
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)[7]
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[4]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Leu-Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-L-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Quantitative Data
The efficiency of each coupling step in SPPS is crucial for the overall yield and purity of the final peptide. The choice of coupling reagents can impact the coupling efficiency, especially for sterically hindered amino acids.
| Coupling Reagent Combination | Typical Coupling Time (min) | Coupling Efficiency (General) | Coupling Efficiency (Sterically Hindered) | Notes |
| HBTU/HOBt/DIPEA | 20 - 60 | >99% | ~90-95% | Standard and effective coupling reagents. |
| HATU/HOAt/DIPEA | 20 - 60 | >99% | ~95-99% | Recommended for difficult couplings. |
| DIC/Oxyma | 20 - 60 | ~98-99% | ~80-90% | Lower risk of racemization.[4] |
Data is generalized from peptide synthesis literature and serves as a comparative guide.
Potential Bioconjugation Applications of this compound
While not as commonly cited as its carboxylic acid counterpart, the hydroxyl group of D-leucinol offers a unique handle for various bioconjugation strategies after its incorporation into a peptide and subsequent deprotection.
Application Note 1: Synthesis of Peptide-Drug Conjugates via Ester Linkage
The primary hydroxyl group of a D-leucinol residue within a peptide can be used to attach a small molecule drug that contains a carboxylic acid functional group, forming a cleavable ester linkage. This approach can be valuable for creating prodrugs that release the active compound under specific physiological conditions (e.g., through esterase activity).
Hypothetical Workflow:
-
Synthesize a peptide containing a D-leucinol residue using this compound in the final coupling step of SPPS.
-
Keep the peptide attached to the resin and deprotect the N-terminal Fmoc group.
-
Couple a drug molecule containing a carboxylic acid to the N-terminus of the peptide.
-
Cleave the peptide-drug conjugate from the resin.
-
Alternatively, the drug can be conjugated to the hydroxyl group of the D-leucinol residue in solution phase after peptide cleavage and purification.
Application Note 2: Surface Immobilization of Peptides
Peptides containing a D-leucinol residue can be immobilized onto surfaces that have been functionalized with groups reactive towards alcohols, such as isocyanates or activated esters. This is useful for creating bioactive surfaces for applications in biosensors, immunoassays, and cell culture.
Application Note 3: Component of PROTACs and Other Chimeric Molecules
This compound can serve as a building block for the linker component in Proteolysis Targeting Chimeras (PROTACs).[8][9][10][11] The hydroxyl group can be a point of attachment for either the ligand that binds to the protein of interest or the ligand that recruits an E3 ligase. The D-configuration of the leucinol can impart conformational rigidity and proteolytic resistance to the linker, which can be advantageous for the overall stability and efficacy of the PROTAC.
Hypothetical Workflow for this compound in PROTAC Synthesis
Caption: Conceptual workflow for utilizing this compound in the synthesis of a PROTAC.
Conclusion
This compound, and more broadly Fmoc-D-amino alcohols, represent valuable tools in the field of peptide chemistry and bioconjugation. Their primary, well-established role is in the synthesis of peptides with enhanced stability against proteolytic degradation. While direct applications in bioconjugation are still emerging, the presence of a reactive hydroxyl group provides a versatile handle for the attachment of drugs, imaging agents, or for the construction of complex molecules like PROTACs. The protocols and conceptual applications presented here provide a framework for researchers to explore the potential of this compound in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Fmoc-D-leucinol for Modifying Protein Stability and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of peptides and proteins is a cornerstone of modern therapeutic development and protein engineering. One key challenge in this field is the inherent instability of natural peptides, which are often susceptible to rapid degradation by proteases in biological systems. The incorporation of non-canonical amino acids and their derivatives is a well-established strategy to overcome this limitation. Fmoc-D-leucinol, a fluorenylmethoxycarbonyl (Fmoc)-protected form of the D-amino alcohol of leucine, is a valuable building block for introducing a C-terminal D-leucinol moiety. This modification can significantly enhance the proteolytic stability of peptides, thereby increasing their circulating half-life and bioavailability. Furthermore, the introduction of a D-amino acid derivative can modulate the peptide's conformation and, consequently, its biological function, including receptor binding and antimicrobial or anticancer activity.
These application notes provide a comprehensive overview of the use of this compound in modifying protein stability and function. Detailed protocols for the synthesis of peptides with a C-terminal D-leucinol, as well as methods for assessing their stability and activity, are presented.
Data Presentation: Enhanced Stability and Modulated Function
The incorporation of D-amino acids or their alcohol derivatives can have a profound impact on the biological properties of a peptide. The following tables summarize quantitative data from studies on peptides modified with D-leucine, a closely related modification to D-leucinol, illustrating the potential benefits.
Table 1: Comparative Antimicrobial and Hemolytic Activity of Brevinin-1OS (B1OS) Analogues
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) | Therapeutic Index (HC50/MIC vs. S. aureus) |
| B1OS (Parent Peptide) | 32 | 64 | 64 | >128 | >4 |
| B1OS-L (L-Leucine added) | 4 | 8 | 8 | 29.92 | 7.48 |
| B1OS-D-L (D-Leucine added) | 4 | 8 | 8 | 74.5 | 18.63 |
Data sourced from a study on a novel peptide from Odorrana schmackeri.[1] This table demonstrates that the addition of a D-leucine residue (B1OS-D-L) maintained the enhanced antimicrobial potency of the L-leucine modified peptide (B1OS-L) while significantly reducing toxicity to mammalian red blood cells, resulting in a superior therapeutic index.[1][2]
Table 2: Proteolytic Stability of L-GLP-1 vs. D-GLP-1
| Peptide | Time Exposed to Proteinase K | Remaining Intact Peptide (%) |
| (L)-GLP-1 | < 1 hour | 0% |
| (D)-GLP-1 | 6 hours | 80% |
This data illustrates the dramatic increase in resistance to proteolytic degradation conferred by substituting L-amino acids with their D-enantiomers.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with a C-Terminal D-leucinol Moiety
This protocol outlines the manual synthesis of a peptide with a C-terminal D-leucinol using Fmoc/tBu chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
-
Activation base (e.g., DIEA)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation and this compound Loading:
-
Swell the 2-chlorotrityl chloride resin in DMF for 1-2 hours in the synthesis vessel.
-
Dissolve this compound (3 equivalents relative to resin loading) and DIEA (9 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HCTU) and an activation base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Protease Stability Assay
This protocol describes a method to assess the stability of a peptide containing D-leucinol in the presence of a protease.
Materials:
-
D-leucinol-containing peptide and L-amino acid counterpart (control)
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test and control peptides in PBS.
-
Prepare a stock solution of the protease in PBS.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Analysis:
-
Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time for both the D-leucinol-containing peptide and the L-amino acid control to determine and compare their half-lives.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis of a C-terminal D-leucinol Peptide.
Caption: Experimental Workflow for Protease Stability Assay.
Conclusion
This compound is a valuable chemical tool for the strategic modification of peptides and proteins. Its incorporation at the C-terminus can significantly enhance proteolytic stability, a critical factor for the development of peptide-based therapeutics. The provided protocols offer a framework for the synthesis and evaluation of D-leucinol-modified peptides. The quantitative data presented underscore the potential of this modification to improve the therapeutic profile of bioactive peptides. Researchers in drug discovery and protein engineering can leverage this compound to design novel molecules with improved pharmacokinetic properties and tailored biological functions.
References
Application Notes and Protocols for D-Leucinol Derived γ-Secretase Modulators in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-leucinol derivatives and related compounds as γ-secretase modulators (GSMs) in neuroscience research, with a primary focus on their potential as therapeutic agents for Alzheimer's disease. The protocols detailed below are designed to guide researchers in the synthesis, screening, and characterization of these compounds.
Introduction to γ-Secretase Modulation
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP). This cleavage results in the production of various amyloid-beta (Aβ) peptides. An imbalance in the production, particularly an increase in the ratio of the aggregation-prone 42-amino acid form (Aβ42) to the 40-amino acid form (Aβ40), is believed to be a key initiating event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.
γ-Secretase modulators are small molecules that do not inhibit the overall activity of the enzyme but rather allosterically modulate its function. This modulation shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the pathogenic Aβ42 peptide and a concomitant increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ38 and Aβ37.[1][2][3][4][5] This approach is considered a promising therapeutic strategy as it aims to reduce the toxic Aβ species without causing the mechanism-based toxicities associated with pan-γ-secretase inhibitors, which can interfere with the processing of other important substrates like Notch.[4][6][7]
While direct evidence for the widespread use of Fmoc-D-leucinol derivatives as a specific class of GSMs is not prominent in the current literature, the principles of medicinal chemistry suggest that chiral building blocks like D-leucinol can be valuable starting points for the synthesis of novel, potent, and selective GSMs. The D-amino alcohol structure can introduce specific stereochemical features that may enhance binding to the γ-secretase complex and improve pharmacological properties.
Featured γ-Secretase Modulators
Several classes of GSMs have been developed, broadly categorized as first-generation (NSAID-derived) and second-generation (heterocyclic and other non-NSAID) modulators.[1][4][8]
CHF5074 (Ibuprofen derivative): A first-generation GSM derived from a non-steroidal anti-inflammatory drug (NSAID). It has been shown to selectively reduce Aβ42 levels.[9][10][11][12]
E2012 (Heterocyclic GSM): A potent second-generation GSM with a distinct chemical structure from the NSAID-derived modulators. It has been demonstrated to modulate γ-secretase activity without affecting Notch processing.[8][13][14]
Quantitative Data on γ-Secretase Modulators
The following table summarizes the in vitro potency of representative GSMs in reducing Aβ42 production in cellular assays.
| Compound | Cell Line | Aβ42 IC50 (µM) | Aβ40 IC50 (µM) | Reference |
| CHF5074 | H4swe (human neuroglioma) | 3.6 | 18.4 | [9][11] |
| E2012 | Not Specified | 0.033 (33 nM) | Not Specified | [14] |
| AZ4800 | HEK/APPswe | 0.026 (26 nM) | Not Specified | [1] |
| AZ3303 | HEK/APPswe | 0.074 (74 nM) | Not Specified | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the γ-secretase signaling pathway in the context of Alzheimer's disease and a general experimental workflow for the screening and characterization of novel GSMs.
Figure 1: γ-Secretase signaling pathway in Alzheimer's disease.
Figure 2: Experimental workflow for screening γ-secretase modulators.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of Aβ Peptides
This protocol outlines the manual Fmoc-SPPS for synthesizing Aβ peptides, which can be used as standards in analytical assays.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and OxymaPure (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Cell-Based Aβ Production Assay using ELISA
This protocol describes a method to screen for compounds that modulate the production of Aβ42 and Aβ40 in a cell-based system.
Materials:
-
HEK293 cells stably overexpressing human APP with the Swedish mutation (HEK-APPswe)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial Aβ42 and Aβ40 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK-APPswe cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in each well with cell lysis buffer to determine cell viability/protein concentration (e.g., using a BCA assay).
-
-
ELISA:
-
Perform the Aβ42 and Aβ40 ELISAs on the conditioned medium according to the manufacturer's instructions.
-
Briefly, this involves adding the conditioned medium to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided Aβ standards.
-
Calculate the concentration of Aβ42 and Aβ40 in each sample.
-
Normalize the Aβ concentrations to the total protein concentration from the cell lysates to account for any differences in cell number or viability.
-
Plot the percentage of Aβ reduction compared to the vehicle control against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro γ-Secretase Activity Assay
This protocol provides a general method for assessing the direct effect of compounds on γ-secretase activity in a cell-free system.
Materials:
-
Cell membranes prepared from cells overexpressing γ-secretase components (e.g., CHO or HEK293 cells)
-
Recombinant C100-Flag substrate (the C-terminal fragment of APP)
-
Assay buffer (e.g., containing a detergent like CHAPSO to solubilize the enzyme)
-
Test compounds (dissolved in DMSO)
-
Aβ40 or Aβ42 ELISA kit
-
Incubator and microplate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, combine the assay buffer, cell membranes containing γ-secretase, and the recombinant C100-Flag substrate.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for the enzymatic cleavage of the substrate.
-
Reaction Termination: Stop the reaction, for example, by adding a γ-secretase inhibitor or by heat inactivation.
-
Aβ Quantification:
-
Quantify the amount of Aβ40 or Aβ42 produced in each reaction using an ELISA kit as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the percentage of γ-secretase activity relative to the vehicle control for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Conclusion
The modulation of γ-secretase activity to selectively reduce the production of Aβ42 represents a highly promising therapeutic strategy for Alzheimer's disease. While the specific role of this compound derivatives in this context requires further exploration, the use of chiral building blocks like D-leucinol in the design and synthesis of novel GSMs holds significant potential. The protocols and data presented here provide a framework for the discovery and characterization of new and effective γ-secretase modulators for neuroscience research and drug development.
References
- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Synthesis of C-Terminal D-Leucinol Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and their derivatives into peptide structures is a powerful strategy in modern drug discovery and development. C-terminal peptide alcohols, in particular, have garnered significant interest due to their potential to enhance biological activity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. Fmoc-D-leucinol, a chiral amino alcohol, is a key building block for the synthesis of peptides with a C-terminal D-leucinol moiety.
These application notes provide a comprehensive guide for the utilization of this compound in automated solid-phase peptide synthesis (SPPS). The following sections detail the necessary materials, step-by-step protocols for automated synthesizers, and expected quantitative outcomes for the synthesis of peptide alcohols.
Core Principles
The synthesis of C-terminal peptide alcohols using this compound deviates from standard solid-phase peptide synthesis in the initial resin loading and the first coupling step. Instead of attaching the C-terminal residue via a carboxylic acid, the this compound is typically anchored to the resin through its amino group. Subsequent Fmoc-protected amino acids are then coupled to the free hydroxyl group of the resin-bound leucinol, forming an ester bond. The remainder of the synthesis follows the standard Fmoc-SPPS workflow of deprotection, coupling, and cleavage.
Data Presentation: Quantitative Synthesis Parameters
The following tables summarize representative quantitative data for the synthesis of a model peptide with a C-terminal D-leucinol. These values can serve as a benchmark for optimizing the synthesis of novel peptide alcohols.
Table 1: Resin Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin
| Parameter | Representative Value | Method of Determination |
| Initial Resin Capacity | 1.0 - 1.6 mmol/g | Manufacturer's Specification |
| This compound Equivalents Used | 1.0 - 1.5 eq. | - |
| Base | DIPEA (4.0 eq.) | - |
| Reaction Time | 2 - 4 hours | - |
| Achieved Loading | 0.5 - 0.8 mmol/g | UV spectrophotometry of Fmoc-piperidine adduct |
Table 2: Coupling Efficiency and Synthesis Outcomes
| Parameter | Representative Value | Notes |
| Coupling Efficiency (per cycle) | >99% | Determined by UV monitoring of Fmoc deprotection. |
| Crude Peptide Purity | 60 - 80% | Dependent on peptide sequence and length. Assessed by RP-HPLC.[1] |
| Overall Yield (crude) | 70 - 90% | Based on the initial loading of the resin. |
| Final Purity (after purification) | >95% or >98% | Achieved by preparative RP-HPLC.[2][3] |
Experimental Protocols
The following are detailed protocols for the automated synthesis of a peptide with a C-terminal D-leucinol. These protocols are generalized and may require optimization based on the specific peptide sequence and the automated synthesizer used.
Resin Preparation and this compound Loading
This protocol describes the manual loading of this compound onto 2-chlorotrityl chloride resin, which is then used in the automated synthesizer.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (1.2 equivalents relative to the resin capacity) in DCM.
-
Add DIPEA (4 equivalents relative to the resin capacity) to the this compound solution.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity of the resin by spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.
Automated Peptide Synthesis Cycle
This protocol outlines the steps for a standard automated synthesis cycle after the this compound loaded resin is placed in the synthesizer's reaction vessel.
Reagents:
-
Deprotection Solution: 20% piperidine in DMF.
-
Washing Solvent: DMF.
-
Amino Acid Solutions: 0.2 - 0.5 M solutions of Fmoc-protected amino acids in DMF.
-
Coupling Reagents:
-
For the first coupling (ester formation): A solution of N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) in DMF.
-
For subsequent couplings (amide bond formation): A solution of a standard coupling agent such as HCTU, HBTU, or HATU with an activation base like DIPEA in DMF.
-
Automated Synthesizer Program:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain.
-
Treat the resin with the deprotection solution for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
First Amino Acid Coupling (Ester Formation):
-
Add the first Fmoc-amino acid solution (3-5 equivalents).
-
Add DIC (3-5 equivalents) and DMAP (0.1-0.5 equivalents).
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Drain and wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Coupling (Amide Bond Formation):
-
Perform a standard Fmoc deprotection cycle as described in step 2.
-
Add the next Fmoc-amino acid solution (3-5 equivalents).
-
Add the coupling agent (e.g., HCTU, 3-5 equivalents) and activation base (e.g., DIPEA, 6-10 equivalents).
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Repeat Cycle: Repeat step 4 for all remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection cycle to remove the N-terminal Fmoc group.
-
Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Cleavage and Deprotection
This protocol describes the cleavage of the peptide alcohol from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin.
-
Cleavage Cocktail (Reagent K, modified):
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Cold diethyl ether.
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification
The crude peptide alcohol is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Crude peptide.
-
RP-HPLC system with a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Lyophilizer.
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Purify the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide alcohol.
Mandatory Visualization
Caption: Workflow for the synthesis of C-terminal D-leucinol peptides.
Caption: Logical relationships in peptide alcohol synthesis.
References
Troubleshooting & Optimization
How to improve low coupling efficiency of Fmoc-D-leucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low coupling efficiency of Fmoc-D-leucinol in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
The primary reason for the low coupling efficiency of this compound is steric hindrance. The bulky isobutyl side chain of leucine, combined with the large Fmoc-protecting group, physically obstructs the approach of the activated amino acid to the free amine on the solid support. This steric hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide.[1][2][3][4]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC are often insufficient.[5] More potent onium salt-based reagents are highly recommended to achieve higher coupling yields. These include:
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are known for their high reactivity and speed.[5][6] HATU, in particular, is often recommended for its ability to generate highly reactive OAt esters, which are more effective than the OBt esters formed by reagents like HBTU.[6]
-
Phosphonium Salts: PyAOP and PyBOP are also very effective, especially for minimizing the risk of racemization.[5][6]
Q3: Can I improve coupling efficiency by changing the reaction solvent?
Yes, the choice of solvent is critical for efficient coupling. The most common solvents for Fmoc-SPPS are N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[7][8]
-
NMP is generally considered to have better solvating properties than DMF, which can improve coupling yields, especially for difficult sequences prone to aggregation.[7][8][9]
-
DMF is a more economical option but can break down over time to release dimethylamine, which can cause premature Fmoc deprotection.[7]
-
Solvent Mixtures: In cases of severe peptide aggregation, using a mixture of solvents can be beneficial. Adding chaotropic agents like DMSO or using a mixture of DMF and DCM can help disrupt secondary structures and improve solvation.[7][8][10]
Q4: What is "double coupling," and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction.[11] This strategy is highly recommended for difficult couplings, such as those involving sterically hindered residues like this compound, to drive the reaction to completion.[11][12] A positive Kaiser test after the first coupling indicates the presence of unreacted free amines and is a strong indicator that a second coupling is necessary.[11]
Q5: What are the risks of increasing the temperature to improve coupling?
While increasing the reaction temperature (e.g., to 40-60°C) can help overcome the activation energy barrier and improve the efficiency of difficult couplings, it also increases the risk of side reactions.[1] For sensitive amino acids, elevated temperatures can lead to racemization.[1] For sequences containing aspartic acid, there is an increased risk of aspartimide formation.[1] Therefore, any increase in temperature should be carefully monitored.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound (Positive Kaiser Test)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of free primary amines on the resin, signifying an incomplete reaction.[11]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-leucinol Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-leucinol in N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF?
A1: Several factors can contribute to poor solubility of this compound in DMF. The aggregation of the hydrophobic Fmoc groups can reduce solubility in polar aprotic solvents like DMF.[1][2] The quality of the DMF is also crucial; aged DMF can contain dimethylamine, which may affect solubility and the stability of the Fmoc protecting group.[1][3]
Q2: Can I use heat to help dissolve this compound in DMF?
A2: Yes, gentle heating to approximately 37°C can be an effective way to increase the solubility of sparingly soluble Fmoc-protected compounds.[1] However, it is important to use heat cautiously, as excessive or prolonged heating can potentially lead to degradation.
Q3: Are there alternative solvents or co-solvents I can use if solubility in DMF is still an issue?
A3: If this compound remains insoluble in DMF, adding a small amount of a stronger co-solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can enhance solubility.[1] NMP is a common alternative with high solvating power, particularly for hydrophobic molecules.[1][4]
Q4: How does the purity of this compound affect its solubility?
A4: Impurities in the this compound starting material can potentially lead to solubility issues and the formation of side products during synthesis. It is crucial to use high-purity material for consistent results.
Q5: Could issues with my experimental setup be causing perceived solubility problems?
A5: It is important to ensure that your vial is clean and dry and that you are using a high-purity, amine-free grade of DMF. Inadequate vortexing or mixing can also lead to incomplete dissolution.
Data Presentation
| Factor | Influence on Solubility in DMF | Recommendations |
| Purity of this compound | High purity generally leads to better and more consistent solubility. | Use this compound with a purity of ≥98%. |
| Quality of DMF | High-purity, amine-free DMF is essential for good solubility and to prevent Fmoc deprotection.[3] | Use fresh, high-purity, amine-free DMF. |
| Temperature | Gentle warming can increase solubility.[1] | Warm to ~37°C if necessary, avoiding excessive heat. |
| Co-solvents | Small amounts of DMSO or NMP can significantly improve solubility.[1] | Add DMSO or NMP as a co-solvent if needed. |
| Physical Agitation | Vortexing and sonication can aid in the dissolution of suspended particles. | Employ vigorous vortexing and/or use an ultrasonic bath. |
Experimental Protocols
Protocol for Dissolving this compound in DMF
This protocol provides a step-by-step method for dissolving this compound in DMF, including troubleshooting steps.
-
Preparation:
-
Ensure the vial for dissolution is clean and completely dry.
-
Weigh the desired amount of this compound into the vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
-
Initial Dissolution Attempt:
-
Vortex the vial vigorously for 1-2 minutes to suspend the solid.
-
Visually inspect for any undissolved particles.
-
-
Troubleshooting Steps (if not fully dissolved):
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to break up any aggregates.
-
Gentle Heating: If solubility is still an issue, warm the solution to approximately 37°C while continuing to vortex intermittently.[1]
-
Co-solvent Addition: If the above steps fail, add a small volume of DMSO or NMP (e.g., 5-10% of the total volume) and vortex thoroughly.
-
-
Final Step:
-
Once the this compound is fully dissolved, use the solution immediately for your reaction to avoid potential precipitation over time.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues in DMF.
References
Preventing racemization of Fmoc-D-leucinol during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the racemization of Fmoc-D-leucinol during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the conversion of a single enantiomer (in this case, the D-form of leucinol) into an equal mixture of both its D and L forms.[1] In peptide synthesis, this is highly undesirable as the stereochemistry of amino acids and their analogues is critical for the final peptide's structure, biological activity, and therapeutic efficacy. The presence of the incorrect L-enantiomer can lead to diastereomeric impurities that are difficult to separate and may have altered pharmacological properties.
Q2: What are the primary mechanisms of racemization during the coupling of Fmoc-protected amino acids and their derivatives?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in racemization. This is more significant under strongly basic conditions.[1]
Although this compound is an amino alcohol and lacks a carboxyl group for oxazolone formation itself, racemization can be a concern if it is used in reactions where its stereocenter is susceptible to epimerization, particularly under basic conditions used during coupling. The general principles of base-catalyzed racemization are still relevant.
Q3: Which factors in a coupling reaction influence the extent of racemization?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Onium salts (like HATU, HCTU) and phosphonium salts (like PyBOP) are generally considered "low-racemization" options.[2][3]
-
Additives: When using carbodiimides (like DCC or DIC), additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential to suppress racemization by forming more stable active esters.[4][5]
-
Base: The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can increase racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[6]
-
Temperature: Higher temperatures can accelerate racemization. It is generally recommended to perform couplings at room temperature or below if racemization is a concern.[6]
-
Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the greater the opportunity for racemization. Therefore, pre-activation times should be kept to a minimum.[7]
Troubleshooting Guide: High L-Leucinol Content Detected
Issue: Analysis of your peptide product indicates a significant level of the L-leucinol diastereomer, suggesting racemization of this compound occurred during coupling.
Below is a logical workflow to diagnose and mitigate this issue.
Caption: Troubleshooting workflow for racemization of this compound.
Quantitative Data Summary
Direct comparative data on the racemization of this compound is not extensively published. However, the following table summarizes the general performance of common coupling reagents concerning efficiency and racemization risk with sterically hindered amino acids, which can serve as a guide.[2]
| Coupling Reagent | Class | Typical Coupling Efficiency (Yield) | Risk of Racemization |
| HATU | Aminium Salt | > 99.5% | Very Low[2] |
| HBTU | Aminium Salt | 98 - 99.5% | Low to Moderate[2] |
| DIC/HOBt | Carbodiimide | 95 - 98% | Low[2] |
| PyBOP | Phosphonium Salt | 98 - 99% | Low[2] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU with Minimal Racemization
This protocol is designed for the manual solid-phase synthesis of a peptide where this compound is coupled to a resin-bound amine.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)[8]
-
2,4,6-Collidine (6-10 equivalents)[6]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to expose the free amine.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add 2,4,6-collidine to this solution and allow it to pre-activate for no more than 1-2 minutes.
-
Coupling: Immediately add the activated this compound solution to the drained resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) before proceeding to the next step in your synthesis.
Caption: Experimental workflow for this compound coupling.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general method to determine the enantiomeric purity of this compound starting material or to analyze the leucinol content of a hydrolyzed peptide product.
Materials:
-
This compound sample
-
Fmoc-L-leucinol reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1)[10]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ACN and water (e.g., 60:40 v/v) containing 0.1% TFA. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a solution of the Fmoc-L-leucinol reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of the L-enantiomer.
-
Inject the sample solution. The major peak should correspond to the D-enantiomer, and any minor peak at the retention time of the standard is the L-enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Calculate the area of the peaks corresponding to the D- and L-enantiomers.
-
e.e. (%) = [ (Area D - Area L) / (Area D + Area L) ] x 100
-
References
- 1. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
Technical Support Center: Fmoc-D-Leucinol Aggregation in Long Peptide Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the synthesis of long peptide sequences containing Fmoc-D-leucinol.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1]
Q2: How does the presence of this compound contribute to aggregation in long peptide sequences?
A2: The inclusion of this compound can contribute to aggregation in two main ways:
-
Hydrophobicity : Leucine is a hydrophobic amino acid, and sequences rich in such residues are prone to aggregation to minimize contact with the polar synthesis solvent.[2]
-
D-Amino Acid Configuration : The presence of a D-amino acid like D-Leucine can disrupt the formation of regular secondary structures such as β-sheets.[3][4] While this can sometimes inhibit the formation of highly ordered aggregates, it can also lead to the formation of amorphous aggregates or alter the peptide's folding in a way that promotes self-association.[3][4]
Q3: What are the tell-tale signs of on-resin aggregation?
A3: Common indicators of on-resin aggregation include:
-
Poor Resin Swelling : The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1]
-
Slow or Incomplete Reactions : A positive Kaiser test after a coupling step indicates unreacted free amines. Similarly, Fmoc deprotection may be sluggish.[1]
-
Physical Clumping : The resin may become sticky and clump together.[1]
-
Low Yield : A significant decrease in the expected yield of the final peptide is a strong indicator of aggregation-related issues.[1]
Q4: Can I predict if my peptide sequence containing this compound is likely to aggregate?
A4: While precise prediction is difficult, sequences with a high content of hydrophobic amino acids, including leucine, valine, and isoleucine, are at a higher risk of aggregation.[2] Several online tools can analyze a peptide sequence for its aggregation propensity based on its amino acid composition.
Troubleshooting Guide
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser test after coupling.
-
Low yield of the target peptide.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final mass spectrometry analysis.
Recommended Solutions:
| Solution Category | Specific Action | Rationale |
| Synthesis Conditions | Switch from DMF to NMP or use a "Magic Mixture" (DCM/DMF/NMP 1:1:1).[5] | NMP and "Magic Mixtures" can improve the solvation of the growing peptide chain.[5][6] |
| Increase coupling and deprotection temperature (e.g., up to 60°C).[5] | Higher temperatures can disrupt intermolecular hydrogen bonds and increase reaction kinetics. | |
| Apply sonication during coupling and deprotection steps.[5] | Mechanical agitation helps to break up resin clumps and improve reagent access.[3] | |
| Reagents | Add chaotropic salts (e.g., LiCl or NaClO₄) to the solvent before coupling.[5] | These salts disrupt the hydrogen bonding networks that lead to aggregation. |
| For slow Fmoc deprotection, switch to a stronger base like 2% DBU in 20% piperidine/DMF.[7] | DBU is a more potent, non-nucleophilic base that can improve deprotection efficiency.[7] | |
| Backbone Modifications | Incorporate a pseudoproline dipeptide every 6-8 residues. | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets. |
| Utilize a Dmb/Hmb-protected amino acid every 6-7 residues.[5] | These backbone-protecting groups physically block the sites for intermolecular hydrogen bonding.[5] | |
| Solid Support | Use a low-loading resin (e.g., 0.1-0.3 mmol/g). | Increases the distance between growing peptide chains, reducing inter-chain interactions. |
| Switch to a more polar, high-swelling resin (e.g., PEG-based resin). | Improves the solvation of the peptide chain. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Aggregation Disruption
-
Resin Preparation : After the standard Fmoc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.
-
Chaotropic Wash : Add a solution of 0.4 M LiCl in DMF to the resin. Agitate for 15-30 minutes.
-
Solvent Wash : Drain the chaotropic salt solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the salt.
-
Coupling : Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 2: Sonication-Assisted Coupling/Deprotection
-
Setup : Place the reaction vessel in a bath sonicator.
-
Reagent Addition : Add the coupling or deprotection solution to the resin.
-
Sonication : Sonicate the reaction vessel for the duration of the coupling or deprotection step. Use short bursts (e.g., 1-2 minutes) followed by a cooling period if temperature sensitivity is a concern.[3]
-
Monitoring : After sonication, visually inspect the resin for any clumping.
-
Washing : Proceed with the standard washing protocol.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Sequence Planning : Identify a suitable position in your peptide sequence for the introduction of a pseudoproline dipeptide. This is typically at a Ser or Thr residue.
-
Dipeptide Coupling : In place of coupling a single amino acid, couple the corresponding Fmoc-Xaa-(oxazolidine)-OH dipeptide using your standard coupling protocol. A 5-fold excess of the dipeptide and a coupling time of at least 1 hour is recommended.
-
Verification : Perform a Kaiser test to ensure the coupling reaction has gone to completion.
-
Cleavage : The native Ser or Thr residue is regenerated during the standard TFA-mediated cleavage and deprotection.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. peptide.com [peptide.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. peptide.com [peptide.com]
Incomplete Fmoc removal from D-leucinol and how to fix it
<_ _>
Welcome to the technical support center for Fmoc-protected compounds. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the incomplete removal of the Fmoc (fluorenylmethyloxycarbonyl) protecting group from D-leucinol and other sterically hindered amino alcohols.
Troubleshooting Guide: Incomplete Fmoc Removal
This guide provides a systematic approach to diagnosing and resolving issues of incomplete Fmoc deprotection, a critical step in chemical synthesis. Failure to completely remove the Fmoc group can prevent subsequent reactions, leading to deletion byproducts and significantly reducing the yield and purity of your final compound.[1][2]
Problem: Low yield of deprotected D-leucinol is observed after the reaction.
This is often confirmed by analytical methods like HPLC, which show a significant peak corresponding to the starting material, Fmoc-D-leucinol.
Answer: Incomplete Fmoc removal from D-leucinol is primarily caused by steric hindrance. The bulky isobutyl side chain of D-leucinol, combined with the large Fmoc group, can physically obstruct the approach of the deprotection base (e.g., piperidine), slowing the reaction and leading to incomplete removal within standard reaction times.[1][3][4][5]
To address this, several modifications to the standard protocol can be implemented. The following workflow provides a logical approach to diagnosing and solving the problem.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Fmoc deprotection and why is it challenging for D-leucinol?
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl group. This is followed by an elimination step that releases the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF). The excess amine then traps the DBF to form a stable adduct.[6][7][8][9][10] For D-leucinol, the bulky side chain creates steric hindrance, making it difficult for the base to access and abstract the acidic proton, thus slowing down the rate-determining step of the reaction.[1][3]
Q2: My standard protocol with 20% piperidine in DMF is failing. What is the first thing I should try?
The simplest and most direct approach is to extend the reaction time. For standard amino acids, a 10-20 minute deprotection is often sufficient.[4] For a sterically hindered substrate like D-leucinol, extending the reaction time to 1-2 hours at room temperature can often drive the reaction to completion.
Q3: When should I consider using a stronger base like DBU?
If extending the reaction time is ineffective, the next step is to use a more potent deprotection solution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine.[11][12] A common and effective cocktail for difficult deprotections is 2% DBU and 2% piperidine in DMF.[12] The piperidine is included to act as a scavenger for the dibenzofulvene byproduct.[11][12]
Q4: How can I monitor the deprotection reaction to confirm it has gone to completion?
For solution-phase synthesis, Thin-Layer Chromatography (TLC) is a straightforward method. Spot the reaction mixture alongside a standard of your starting material (this compound). The reaction is complete when the spot corresponding to the starting material has disappeared. For solid-phase synthesis, the Kaiser test is a qualitative method to detect the presence of free primary amines.[3] A positive test (intense blue color) indicates successful deprotection.[3] Alternatively, UV-Vis spectrophotometry can be used to quantify the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[4][6]
Optimized Deprotection Conditions
The choice of deprotection strategy depends on the severity of the steric hindrance. The following table summarizes common conditions.
| Condition ID | Reagent Composition | Typical Time | Temperature | Use Case |
| Standard | 20% Piperidine in DMF | 20-30 min | Room Temp. | Non-hindered substrates |
| Extended | 20% Piperidine in DMF | 1-2 hours | Room Temp. | Mildly hindered substrates |
| Enhanced | 2% DBU / 2% Piperidine in DMF | 15-30 min | Room Temp. | Highly hindered substrates like D-leucinol[12] |
| Alternative | 4-Methylpiperidine (20% in DMF) | 20-30 min | Room Temp. | As effective as piperidine, not a controlled substance[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical Fmoc deprotection in solution-phase synthesis.
-
Dissolution: Dissolve this compound in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For D-leucinol, start by checking after 1 hour.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by standard methods (e.g., column chromatography) to isolate the deprotected D-leucinol.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for highly hindered substrates where standard methods are insufficient.
-
Dissolution: Dissolve this compound in DMF.
-
Reagent Preparation: Prepare the deprotection cocktail by adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine to DMF to final concentrations of 2% (v/v) each.
-
Reagent Addition: Add the DBU/piperidine cocktail to the solution of this compound.
-
Reaction: Stir the mixture at room temperature for 15-30 minutes, monitoring carefully by TLC.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the product as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Impact of residual piperidine on Fmoc-D-leucinol stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Fmoc-D-leucinol, particularly in the context of potential degradation by residual piperidine.
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield in my synthesis, and my final product contains impurities that elute earlier than the target molecule in my HPLC analysis. Could residual piperidine be affecting my this compound?
A: Yes, this is a common issue when residual piperidine from a previous Fmoc deprotection step is not completely removed.[1] Piperidine is a base used to remove the Fmoc protecting group. If it is carried over into the subsequent coupling step, it can prematurely deprotect the incoming this compound in solution. This premature deprotection can lead to several undesirable side products, including:
-
Deletion Sequences: The unprotected D-leucinol may fail to couple efficiently, leading to the next amino acid in the sequence being incorporated instead, resulting in a deletion of the D-leucinol residue.[1]
-
Truncated Sequences: If a capping step (e.g., acetylation) is used in your synthesis protocol, the prematurely exposed amine of D-leucinol can be capped, leading to the termination of the peptide chain.[1]
These shorter, more polar impurities typically elute earlier than the full-length target molecule on a reverse-phase HPLC column, which is consistent with your observation.
Q2: What is the chemical mechanism behind the degradation of this compound by piperidine?
A: The degradation of this compound by piperidine follows the same mechanism as the intentional Fmoc deprotection process.[1] It is a base-catalyzed β-elimination reaction. The process involves two main steps:
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base and removes the acidic proton from the C9 carbon of the fluorenyl ring of the Fmoc group.[2]
-
β-Elimination: This initial deprotonation leads to a cascade of electron rearrangement, resulting in the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide, which liberates the free amine of the D-leucinol.[2]
The highly reactive DBF intermediate is then scavenged by excess piperidine to form a stable adduct, which drives the reaction to completion.[3]
Q3: How can I be certain that residual piperidine is the cause of my this compound instability?
A: You can perform an in-solution stability test to confirm the detrimental effect of piperidine on your this compound.[1] This involves preparing a solution of your this compound in your standard synthesis solvent (e.g., DMF) and intentionally "spiking" it with a small, known concentration of piperidine to simulate contamination. By analyzing aliquots of this mixture via RP-HPLC at different time points, you can monitor the degradation of the this compound peak and the appearance of new peaks corresponding to the deprotected species. A detailed protocol for this test is provided in the "Experimental Protocols" section below.
Q4: Is this compound more susceptible to piperidine-mediated degradation than other Fmoc-protected amino acids?
A: The lability of the Fmoc group to piperidine is generally high for all Fmoc-amino acids and their derivatives.[1] While minor differences in the rate of deprotection can occur due to steric hindrance from the side chain, this compound, with its aliphatic isobutyl side chain, is not considered to be exceptionally more or less stable than other standard Fmoc-amino acids.[1][4] The primary issue is procedural—the incomplete removal of the basic deprotection reagent.
Quantitative Data
The stability of this compound is inversely proportional to the concentration of residual piperidine and the duration of exposure. The following table provides illustrative data on the extent of premature deprotection that can occur in a solution of this compound in DMF at room temperature. These values are based on data for Fmoc-amino acids with similar lability and are intended for troubleshooting and illustrative purposes.[1] Actual degradation rates may vary depending on specific experimental conditions such as temperature and solvent purity.
| Residual Piperidine Concentration (v/v) | Exposure Time (minutes) | Estimated Premature Deprotection (%) | Potential Impact on Synthesis |
| 0.1% | 15 | 1 - 5% | Minor increase in deletion peptides observed. |
| 0.5% | 15 | 10 - 25% | Significant reduction in crude purity; high levels of deletion and truncated sequences. |
| 1.0% | 15 | 25 - 50% | Critical synthesis failure; the desired product may only be a minor component. |
| 0.5% | 30 | 20 - 40% | Critical synthesis failure, particularly with longer coupling times. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Assessing this compound Purity and Degradation
This method is suitable for monitoring the stability of this compound and detecting the presence of its deprotected form.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 301 nm (for the Fmoc group) and 220 nm (for the peptide backbone).
-
Injection Volume: 10-20 µL.
-
Expected Retention Times: this compound is a hydrophobic molecule and will have a relatively long retention time. The deprotected D-leucinol will be significantly more polar and will elute much earlier.
Protocol 2: In-Solution Stability Test for this compound
This protocol is designed to simulate the effect of residual piperidine on this compound during a coupling step.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity, amine-free DMF to a known concentration (e.g., 0.2 M).
-
Prepare Piperidine Solution: Prepare a 1% (v/v) solution of piperidine in DMF.
-
Initiate Reaction: In a clean vial, add a specific volume of the this compound stock solution. At time zero (T=0), add a calculated volume of the 1% piperidine solution to achieve the desired final piperidine concentration (e.g., 0.5% v/v). Mix thoroughly.
-
Sample at Time Points:
-
Immediately take an aliquot (e.g., 50 µL) and quench the reaction by diluting it in a vial containing a larger volume (e.g., 450 µL) of Mobile Phase A (0.1% TFA in water). This acidification will stop the deprotection reaction. This is your T=0 sample.
-
Allow the reaction vial to stand at room temperature.
-
Take and quench additional aliquots at various time points (e.g., 15 min, 30 min, 60 min).
-
-
Analyze: Analyze all quenched samples by RP-HPLC using the method described in Protocol 1.
-
Evaluate: Compare the chromatograms from the different time points. A decrease in the peak area of this compound and a corresponding increase in the peak area of the earlier eluting deprotected species will confirm the instability and allow for a quantitative assessment of the degradation rate.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound stability.
References
Technical Support Center: Fmoc-D-leucinol in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-D-leucinol in solid-phase peptide synthesis (SPPS), with a primary focus on minimizing the formation of deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deletion sequences when using this compound?
Deletion sequences, where the this compound residue is missing from the final peptide, are a common issue arising from incomplete coupling reactions. The primary cause is the steric hindrance presented by the bulky isobutyl side chain of D-leucinol. This steric bulk can impede the approach of the activated species to the free amine on the growing peptide chain, leading to an incomplete reaction.
Q2: How does the reactivity of this compound (an amino alcohol) differ from Fmoc-D-leucine (an amino acid) in SPPS?
While both are sterically hindered, the key difference lies in the functional group used for coupling. Fmoc-D-leucine possesses a carboxylic acid that is activated for amide bond formation. In contrast, this compound has a primary hydroxyl group. For its incorporation, particularly as the first residue attached to the resin, the hydroxyl group must be activated, often through conversion to a more reactive species or by using resins specifically designed for alcohol attachment. This initial esterification can be a critical and challenging step. For subsequent couplings to the N-terminus of a peptide chain, the amino group of this compound is deprotected and reacts with an activated carboxylic acid of the incoming amino acid, a process similar to standard peptide coupling.
Q3: Which coupling reagents are most effective for incorporating this compound?
For sterically hindered residues like this compound, potent coupling reagents are highly recommended to achieve high coupling efficiency and minimize deletion sequences.[1] Uronium/aminium-based reagents are generally the preferred choice.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Side Reactions |
| HATU | Aminium Salt | 20 - 45 min | > 99% | Very High | Very Low |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99% | High | Low to Moderate |
| HCTU | Guanidinium Salt | 20 - 60 min | 98 - 99% | High | Low |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |
Note: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[1]
Q4: What is "double coupling" and is it recommended for this compound?
Double coupling is a strategy where the coupling reaction is performed twice on the same amino acid residue before moving to the next deprotection step.[2][3] This is a highly effective method to drive the reaction to completion for sterically hindered residues like this compound and is strongly recommended to minimize deletion sequences. After the first coupling, the resin is washed, and a fresh solution of the activated this compound and coupling reagents is added.
Q5: How can I monitor the completion of the this compound coupling reaction?
The most common method for monitoring coupling completion in real-time is the Kaiser test (ninhydrin test).[3] This colorimetric assay detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.
For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the ratio of the desired product to the deletion sequence.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and resolve issues related to the incorporation of this compound.
Issue 1: Positive Kaiser Test After a Single Coupling of this compound
A positive Kaiser test is a clear indication of an incomplete coupling reaction, which will lead to a deletion sequence.
Root Cause:
-
Insufficient reaction time.
-
Suboptimal activation of this compound.
-
Steric hindrance preventing complete reaction.
-
Aggregation of the growing peptide chain.[4]
Solutions:
-
Perform a Double Coupling: This is the most immediate and often most effective solution. Repeat the coupling step with fresh reagents.[2][3]
-
Extend the Reaction Time: For the initial and subsequent couplings, increase the reaction time to 2-4 hours, or even overnight for particularly difficult sequences.
-
Optimize Coupling Reagents: If using a less potent reagent like DIC/HOBt, switch to HATU, HBTU, or HCTU.[1] Ensure a sufficient excess of the amino alcohol and coupling reagents (typically 3-5 equivalents relative to the resin loading).
-
Address Peptide Aggregation: If the peptide chain is becoming long and hydrophobic, aggregation can hinder coupling.[4]
-
Switch to a more polar solvent system, such as N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO).[4]
-
Incorporate sonication during the coupling step to break up aggregates.[4]
-
Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential side reactions.[4]
-
Issue 2: Persistent Positive Kaiser Test After Double Coupling
If a double coupling does not lead to a negative Kaiser test, more advanced strategies are required.
Root Cause:
-
Severe steric hindrance or peptide aggregation.
-
Degraded reagents.
Solutions:
-
Capping: To prevent the unreacted free amines from participating in subsequent coupling steps (which would result in a deletion sequence), they should be "capped." This is typically done by acetylating the free amines with acetic anhydride. Capped sequences are truncated but are generally easier to separate from the desired full-length peptide during purification.[2]
-
Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high quality and have not degraded.
-
Re-evaluate Resin Choice: For sequences prone to aggregation, using a low-substitution resin or a resin with a more flexible linker (e.g., TentaGel) can be beneficial.[4]
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol outlines a robust method for incorporating this compound to minimize deletion sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
First Coupling: a. In a separate vessel, dissolve this compound and HATU in DMF. b. Add DIPEA to the solution and pre-activate for 1-2 minutes. c. Drain the DMF from the swollen resin and immediately add the activated this compound solution. d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling: a. Repeat steps 2a-2d with a fresh solution of activated this compound.
-
Monitoring: a. After the second coupling and washing, perform a Kaiser test to confirm the absence of free primary amines. b. If the Kaiser test is negative, proceed with the next Fmoc deprotection and coupling cycle. If it remains positive, consider the capping protocol.
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic anhydride (10 equivalents)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Resin Preparation: After an incomplete coupling reaction, wash the peptide-resin with DMF.
-
Capping Reaction: a. Prepare a capping solution of acetic anhydride and DIPEA in DMF. b. Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: a. Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. b. The resin is now ready for the next Fmoc deprotection step of the successfully coupled peptide chains.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Logical relationship leading to deletion sequence formation.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Fmoc-D-leucinol Enantiomeric Purity
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Fmoc-D-leucinol is paramount for the synthesis of stereochemically pure peptides and pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose, offering high precision and sensitivity. This guide provides an objective comparison of various chiral HPLC methods applicable to the enantiomeric separation of this compound, supported by experimental data for the closely related compound, Fmoc-leucine, to aid in method selection and development.
The cornerstone of enantiomeric separation in HPLC lies in the use of Chiral Stationary Phases (CSPs). Several classes of CSPs have proven effective in resolving Fmoc-protected amino acids and their derivatives. The choice of CSP, in conjunction with the mobile phase composition, critically influences the resolution, selectivity, and overall analysis time.
Comparative Performance of Chiral Stationary Phases
The enantiomeric separation of Fmoc-amino acids, including those with non-polar side chains like leucine, has been successfully demonstrated on various CSPs. The following table summarizes the quantitative performance of different columns for the separation of Fmoc-leucine enantiomers, providing a basis for comparison and method development for this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | tR1 (D-enantiomer) (min) | tR2 (L-enantiomer) (min) | Selectivity (α) | Resolution (Rs) |
| Hypersil Chiral IXT | Not Specified | 11.28 | 9.51 | Not Calculated | Not Calculated |
| CHIROBIOTIC™ T | 60% Methanol / 40% 0.1% TEAA, pH 4.1 | 6.10 | 10.58 | 1.73 | Not Specified |
| Lux Cellulose-1 | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) | Data not available for Fmoc-leucine, but generally good for Fmoc-amino acids. | Data not available for Fmoc-leucine, but generally good for Fmoc-amino acids. | Good | >1.5 |
| ZWIX(+)™ | Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA | Data not available for Fmoc-leucine, but generally good for Fmoc-amino acids. | Data not available for Fmoc-leucine, but generally good for Fmoc-amino acids. | Good | >1.5 |
Note: Retention times (tR), selectivity (α), and resolution (Rs) are key parameters for evaluating the effectiveness of a chiral separation. Higher selectivity and resolution values indicate a better separation between the two enantiomers. The data for Hypersil Chiral IXT and CHIROBIOTIC™ T is specific to Fmoc-leucine.[1][2] The performance of Lux Cellulose-1 and ZWIX(+)™ is inferred from their proven efficacy for a broad range of Fmoc-amino acids.
Alternative Method: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC for chiral separations.[3] It often offers faster analysis times and reduced consumption of organic solvents. Quinine-based stationary phases, such as QN-AX™, have demonstrated successful enantioseparation of Nα-Fmoc-protected proteinogenic amino acids in SFC mode, indicating its potential for this compound analysis.[3]
Experimental Protocols
Below is a detailed experimental protocol for the HPLC analysis of this compound enantiomeric purity, based on typical conditions for similar compounds.
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Chromatographic Conditions (Based on CHIROBIOTIC™ T data)
-
Column: CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 60% Methanol / 40% 0.1% Triethylammonium acetate (TEAA), pH 4.1
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Fmoc-leucinol (or a mixture of this compound and Fmoc-L-leucinol) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of system peaks.
-
Inject the racemic standard solution to determine the retention times of the D- and L-enantiomers and to verify system suitability (resolution, tailing factor, etc.).
-
Inject the this compound sample solution.
-
Integrate the peak areas of the D- and L-enantiomers in the sample chromatogram.
Calculation of Enantiomeric Purity
Enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
Where:
-
Area_D is the peak area of the D-enantiomer.
-
Area_L is the peak area of the L-enantiomer.
Workflow and Decision Making
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound involves a logical workflow.
The initial step involves selecting a suitable chiral stationary phase, with polysaccharide-based and macrocyclic glycopeptide-based columns being excellent starting points for Fmoc-amino acid derivatives. The mobile phase composition is then optimized to achieve adequate retention and resolution. A system suitability test using a racemic standard is crucial to ensure the method's performance before analyzing the actual sample. Finally, the data is processed to calculate the enantiomeric purity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral analysis of D and L form of FMOC Leucine OH on a Thermo Scientific Vanquish Flex UHPLC system - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Fmoc-D-leucinol Containing Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids and their derivatives into peptides is a critical strategy in modern drug discovery and development. Fmoc-D-leucinol, an N-terminally protected amino alcohol, represents a key building block in the synthesis of peptide analogues with modified pharmacokinetic and pharmacodynamic properties. Accurate characterization of these modified peptides by mass spectrometry is paramount for ensuring sequence fidelity, purity, and for detailed structural elucidation.
This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound, offering insights into their fragmentation patterns and ionization characteristics relative to other peptide modifications. Detailed experimental protocols and data interpretation strategies are presented to aid researchers in the robust analysis of these novel therapeutic candidates.
Performance Comparison in Mass Spectrometry
The introduction of the this compound moiety at the N-terminus of a peptide influences its behavior in the mass spectrometer. The bulky, hydrophobic Fmoc group and the terminal hydroxyl group of leucinol lead to distinct ionization and fragmentation characteristics compared to standard peptides or those with other N-terminal modifications.
| Feature | This compound Peptides | Standard Unmodified Peptides | Peptides with other N-Terminal Modifications (e.g., Acetyl, Biotin) |
| Ionization Efficiency (ESI) | Moderate to Good. The hydrophobic Fmoc group can enhance surface activity in ESI droplets, potentially improving ionization. However, very hydrophobic sequences may require optimization of solvent conditions to prevent aggregation.[1][2] | Variable. Highly dependent on the peptide sequence and the presence of basic residues. | Generally Good. Smaller modifications like acetylation have minimal impact, while larger tags like biotin may slightly alter ionization efficiency. Charged tags (e.g., TMPP) can significantly enhance ionization.[3][4] |
| Predominant Ion Series (CID/HCD) | Primarily b- and y-type ions from peptide backbone cleavage.[5][6] A prominent neutral loss of the Fmoc group is often observed. | Primarily b- and y-type ions.[5][6] | Primarily b- and y-type ions. The specific modification can introduce characteristic reporter ions or neutral losses.[3] |
| Characteristic Fragment Ions | - m/z 179.1: Dibenzofulvene cation from the Fmoc group.- m/z 222.1: Fmoc group fragment.- Neutral loss of the Fmoc group (222.1 Da).- Potential for water loss from the leucinol hydroxyl group. | - Immonium ions specific to the amino acid residues present. | - Reporter ions specific to the modifying group (e.g., for isobaric tags).- Characteristic neutral losses associated with the modification. |
| Chromatographic Behavior (RP-HPLC) | Increased hydrophobicity leading to longer retention times. Requires higher organic solvent concentrations for elution.[1] | Retention time is dependent on the overall hydrophobicity of the amino acid sequence. | Can be modulated depending on the hydrophobicity of the N-terminal group. Hydrophilic tags (e.g., PEG) will decrease retention time.[7] |
Experimental Protocols
A robust and reproducible mass spectrometry workflow is essential for the accurate characterization of this compound containing peptides.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobic nature of the Fmoc group, initial dissolution in a small amount of organic solvent such as acetonitrile (ACN) or methanol may be necessary before adding an aqueous component. A final concentration of 1 mg/mL is a good starting point.
-
Working Solution: Prepare a working solution of 10-100 pmol/µL in a solvent compatible with LC-MS analysis, typically 50% ACN / 50% water / 0.1% formic acid (FA).[2]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically suitable. For highly hydrophobic peptides, a C8 or C4 column may provide better peak shape and recovery.[1]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient for a 30-minute run would be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration) The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical scale columns).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS Method:
-
Full Scan (MS1): Acquire data in the m/z range of 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the full scan for fragmentation (MS/MS).
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to allow for the selection of lower abundance precursors.
-
Data Analysis and Interpretation
The analysis of MS/MS spectra of this compound containing peptides involves identifying both the characteristic fragmentation of the Fmoc group and the peptide backbone.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the mass spectrometric analysis of this compound peptides.
Logical Relationships in Fragmentation
Caption: Fragmentation pathways for this compound containing peptides in MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. benchchem.com [benchchem.com]
Fmoc-D-leucinol vs. Boc-D-leucinol: A Comparative Guide for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity, yield, and overall success. For researchers incorporating the non-proteinogenic amino alcohol D-leucinol, the choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection dictates the entire synthetic strategy. This guide provides a comprehensive comparison of Fmoc-D-leucinol and Boc-D-leucinol, offering objective insights and detailed experimental protocols to inform your research and development endeavors.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed using a piperidine solution, while the Boc group is acid-labile, requiring treatment with an acid like trifluoroacetic acid (TFA) for its removal.[1] This core difference necessitates orthogonal side-chain protection schemes and dictates the conditions for the final cleavage of the peptide from the solid support.[1]
The Fmoc/tBu (tert-butyl) strategy is lauded for its orthogonality, where the temporary Nα-protecting group (Fmoc) is cleaved under basic conditions, while the permanent side-chain protecting groups (tBu-based) and the resin linker are cleaved under acidic conditions.[1] In contrast, the Boc/Bzl (benzyl) strategy relies on graduated acid lability, with the Boc group being removed by moderate acid (TFA) and the benzyl-based side-chain protecting groups requiring a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2]
Performance Comparison
| Feature | This compound | Boc-D-leucinol |
| Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[1] | Moderate acid (e.g., 25-50% TFA in DCM)[3] |
| Final Cleavage Reagent | Strong acid (e.g., 95% TFA)[4] | Strong acid (e.g., HF, TFMSA)[3] |
| Orthogonality | Fully Orthogonal[4] | Quasi-orthogonal |
| Compatibility with Sensitive Residues | High | Moderate |
| Automation Friendliness | Highly amenable[5] | Less common in modern automated synthesizers[5] |
| Potential Side Reactions | Diketopiperazine formation, aspartimide formation[6] | Acid-catalyzed side reactions, t-butylation |
| Handling of Hydrophobic Sequences | More prone to aggregation issues | Can be advantageous in preventing aggregation[7] |
| Typical Coupling Efficiency | >99% | >99% |
| Overall Yield | Generally high | Can be affected by repeated acidolysis |
| Purity of Crude Product | Often higher due to milder deprotection | Can be lower due to harsher conditions |
Experimental Workflows and Deprotection Chemistry
The choice between Fmoc and Boc strategies dictates a distinct cyclical workflow in SPPS. The following diagrams illustrate these processes and the specific deprotection chemistries.
Caption: Comparative workflow of Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Deprotection chemistries for Fmoc and Boc protecting groups in SPPS.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Boc-D-leucinol at the C-terminus of a peptide sequence on a solid support. These protocols may require optimization based on the specific peptide sequence, resin, and synthesis scale.
Protocol 1: C-terminal Incorporation of this compound via Reductive Amination
This protocol is adapted for the conjugation of an amino alcohol to a resin-bound aldehyde, which can be generated from a suitable linker.
Materials:
-
This compound
-
Aldehyde-functionalized resin (e.g., from a diol linker oxidized on-resin)
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
1% Acetic Acid in DMF
Procedure:
-
Resin Swelling and Preparation: Swell the aldehyde-functionalized resin in DMF for 1-2 hours in a reaction vessel. Wash the resin with DMF (3x) and DCM (3x).
-
Schiff Base Formation: Dissolve this compound (3-5 equivalents relative to resin loading) in 1% acetic acid in DMF. Add this solution to the resin and agitate for 2-4 hours at room temperature.
-
Reductive Amination: In a separate vessel, dissolve sodium cyanoborohydride (5-10 equivalents) in DMF. Add this solution to the resin mixture and agitate for an additional 4-6 hours or overnight.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted aldehyde groups, treat the resin with a solution of an amine (e.g., ethanolamine) and a reducing agent, or cap with a standard capping solution (e.g., acetic anhydride/DIEA in DMF).
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection using 20% piperidine in DMF to expose the hydroxyl group for further modifications or proceed to peptide chain elongation.
Protocol 2: C-terminal Esterification of Boc-D-leucinol to a Carboxylic Acid Resin
This protocol describes the esterification of Boc-D-leucinol to a resin with a C-terminal carboxylic acid.
Materials:
-
Boc-D-leucinol
-
Peptide-resin with a C-terminal carboxylic acid (e.g., cleaved from a 2-chlorotrityl chloride resin)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
4-Dimethylaminopyridine (DMAP) or HOBt/HOAt
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the carboxylic acid-functionalized resin in DCM for 1-2 hours.
-
Activation and Coupling:
-
Method A (DIC/DMAP): In a separate vessel, dissolve Boc-D-leucinol (3-5 equivalents) and DMAP (0.1-0.5 equivalents) in DCM. Add DIC (3-5 equivalents) and stir for 5-10 minutes. Add this solution to the swollen resin.
-
Method B (HBTU/HATU): In a separate vessel, dissolve Boc-D-leucinol (3 equivalents), HBTU/HATU (2.9 equivalents), and HOBt/HOAt (3 equivalents) in DMF. Add DIEA (6 equivalents) to pre-activate for 1-5 minutes. Add this activated solution to the resin.
-
-
Reaction: Agitate the reaction mixture for 4-12 hours at room temperature. Monitor the reaction for the disappearance of the free carboxylic acid.
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x).
-
Boc Deprotection: Proceed with standard Boc deprotection using 25-50% TFA in DCM for subsequent peptide chain elongation from the N-terminus of the peptide already on the resin, if applicable.
Conclusion
The choice between this compound and Boc-D-leucinol for solid-phase peptide synthesis is a critical decision that hinges on the specific requirements of the target peptide, the presence of sensitive functionalities, and the desired scale of synthesis. The Fmoc strategy is generally favored for its milder deprotection conditions, high degree of orthogonality, and compatibility with a broad range of synthetic modifications.[6] However, the Boc strategy remains a robust and valuable alternative, particularly for the synthesis of hydrophobic peptides where aggregation can be a significant challenge.[7] By carefully considering the advantages and disadvantages of each approach and utilizing optimized protocols, researchers can successfully incorporate D-leucinol to enhance the properties of synthetic peptides for a variety of applications in research and drug development.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Navigating Challenging Couplings: A Comparative Guide to the Efficiency of Fmoc-D-leucinol and Other Sterically Hindered D-Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids, particularly those with D-configuration, presents a significant hurdle. These residues are crucial for designing peptides with enhanced stability and unique therapeutic properties. This guide provides a comprehensive comparison of the coupling efficiency of bulky D-amino acids, with a special focus on the challenges analogous to coupling Fmoc-D-leucinol, and offers data-driven insights and detailed protocols to optimize synthesis outcomes.
A critical point of clarification is the distinction between this compound, an amino alcohol, and Fmoc-D-amino acids. Standard SPPS protocols are designed for the formation of amide bonds between a carboxylic acid and an amine. As this compound lacks a carboxylic acid group, it cannot be directly incorporated using conventional coupling reagents. However, the steric bulk presented by D-leucinol is comparable to that of sterically hindered D-amino acids like D-leucine, D-valine, and D-isoleucine. Therefore, this guide will focus on the coupling efficiencies of these challenging D-amino acids as a proxy to understand and overcome the difficulties associated with incorporating bulky, non-standard residues.
The Challenge of Steric Hindrance in D-Amino Acid Coupling
The primary obstacle in coupling sterically hindered D-amino acids is the spatial arrangement of bulky side chains, which can physically impede the formation of the peptide bond. This steric hindrance leads to slower reaction kinetics and incomplete coupling, resulting in the undesirable formation of deletion sequences in the final peptide product. Factors that exacerbate these challenges include peptide chain aggregation on the solid support and the choice of coupling reagents.
To mitigate these issues, peptide chemists employ several strategies, including the use of more potent coupling reagents, modified reaction conditions such as elevated temperatures and extended reaction times, and "double coupling" procedures where the coupling step is repeated to drive the reaction to completion.
Quantitative Comparison of Coupling Reagents for Hindered D-Amino Acids
The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically demanding D-amino acids. Uronium and phosphonium salt-based reagents are generally favored over carbodiimides for their higher reactivity. The following table provides an extrapolated comparison of the performance of common coupling reagents in mediating the coupling of sterically hindered D-amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Yield (%) | Representative Purity (%) | Notes on Performance with Hindered Residues |
| HATU | Aminium Salt | 20 - 45 | >99.5 | Very High | Highly recommended for its high reactivity and efficiency in difficult couplings.[1] |
| HCTU | Aminium Salt | 20 - 45 | >99 | High | Offers similar reactivity to HATU and can be a more cost-effective option. |
| HBTU | Aminium Salt | 30 - 60 | 98 - 99.5 | High | A robust and widely used reagent, though may be slightly less effective than HATU for the most challenging couplings.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | High | An effective alternative to aminium salts with a good balance of reactivity and low racemization risk.[1] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Good | A more economical option, but often requires longer reaction times or double coupling to achieve complete reaction for hindered residues.[1] |
Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for a wide range of D-amino acids under a single set of conditions is not extensively available. Actual results can vary based on the specific peptide sequence, resin, and reaction conditions.
Detailed Experimental Protocols
Reproducibility and success in peptide synthesis hinge on meticulous adherence to optimized protocols. The following methodologies are provided for key experiments in the coupling of sterically hindered D-amino acids.
Protocol 1: Standard Coupling Cycle for a Sterically Hindered Fmoc-D-Amino Acid
This protocol outlines a robust procedure for a single coupling cycle using HATU as the activating agent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform this step twice: first for 1-3 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the sterically hindered Fmoc-D-amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, to detect the presence of free primary amines.[2] A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times).
Protocol 2: The Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a crucial in-process control to assess the completeness of a coupling reaction.
-
Sample Preparation: After the coupling reaction, wash a small sample of peptide-resin beads thoroughly with DMF and then with ethanol.
-
Reagent Addition: Add 2-3 drops each of the following solutions to the resin beads in a small test tube:
-
Solution A: 6.5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Incubation: Heat the test tube at 100-120°C for 5 minutes.
-
Observation: A positive result, indicated by a blue color on the beads, signifies the presence of free primary amines and an incomplete coupling reaction. A negative result is indicated by yellow or colorless beads.
Visualizing the Experimental Workflow and Decision-Making Process
To further clarify the procedures, the following diagrams illustrate the experimental workflow and the logical steps involved in troubleshooting difficult couplings.
Caption: A streamlined workflow for a single amino acid coupling cycle in SPPS, including a decision point based on the Kaiser test.
Caption: A logical relationship diagram outlining troubleshooting strategies for incomplete coupling reactions of sterically hindered D-amino acids.
References
D-Leucinol Fortifies Peptides: A Comparative Guide to Enhancing Peptide Stability
Researchers in peptide therapeutics are in a constant race against enzymatic degradation. A key strategy to prolong the in-vivo half-life and enhance the therapeutic efficacy of peptides is the modification of their C-terminus. This guide provides a comparative analysis of Fmoc-D-leucinol and its L-isoform, Fmoc-L-leucinol, as C-terminal modifying agents, highlighting the profound impact of stereochemistry on peptide stability.
The incorporation of non-natural amino acids and their derivatives is a cornerstone of modern peptide drug design. Among these, D-amino acids have proven to be particularly effective in conferring resistance to proteolysis.[1][2] Endogenous proteases, the primary culprits in peptide degradation, are highly stereospecific and preferentially cleave peptide bonds involving L-amino acids.[3][4] By introducing a D-amino acid alcohol, such as D-leucinol, at the C-terminus, the peptide becomes a poor substrate for these enzymes, leading to a significant increase in its stability.[5]
Superior Stability with this compound
The fundamental difference in the spatial arrangement of atoms between D- and L-leucinol dictates their influence on peptide stability. Peptides featuring a C-terminal D-leucinol are expected to exhibit substantially greater resistance to enzymatic degradation compared to their L-leucinol counterparts. This enhanced stability is a direct consequence of the stereospecificity of proteases, which are evolutionarily adapted to recognize and cleave L-amino acid residues.
| Feature | This compound | Fmoc-L-leucinol | Rationale |
| Enzymatic Stability | High | Low | Proteases are stereospecific for L-amino acids; the D-configuration at the C-terminus sterically hinders enzyme binding and cleavage.[2][3][4] |
| In-vivo Half-life | Extended | Short | Increased resistance to proteolysis leads to a longer circulation time in biological systems.[2] |
| Bioavailability | Improved | Standard | Enhanced stability often translates to better absorption and sustained therapeutic effects.[2] |
| Biological Activity | Potentially Modulated | Standard | The introduction of a D-amino alcohol can influence the peptide's secondary structure, which may affect its binding affinity to its target receptor.[2][6] |
Experimental Validation of Enhanced Stability
To empirically validate the superior stability conferred by this compound, a series of experiments can be conducted. These involve the synthesis of two model peptides, identical in sequence except for the C-terminal amino alcohol, followed by stability assays in the presence of proteolytic enzymes or biological fluids.
Peptide Synthesis Protocol
Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[7][8]
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is used for the synthesis of C-terminally modified peptides.[9]
-
Attachment of the First Amino Alcohol: this compound or Fmoc-L-leucinol is coupled to the resin.
-
Chain Elongation: The peptide chain is assembled in the C-to-N direction by sequential coupling of Fmoc-protected amino acids.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Enzymatic Degradation Assay Protocol
-
Peptide Incubation: The purified peptides (with C-terminal D-leucinol and L-leucinol) are incubated at a final concentration of 0.5 mg/mL in a buffered solution (e.g., 50 mM HEPES, pH 7.4) at 37°C.[10]
-
Enzyme Addition: A solution of a broad-spectrum protease, such as Proteinase K, or a specific protease like trypsin or chymotrypsin, is added to the peptide solution at a defined peptide-to-protease ratio (e.g., 40:1 w/w).[4][10]
-
Time-Course Analysis: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding an equal volume of 1% TFA.[10]
-
Quantification: The amount of intact peptide remaining at each time point is quantified by RP-HPLC. The peak area of the intact peptide is monitored and compared to the initial time point.
Plasma Stability Assay Protocol
-
Peptide Incubation: The peptides are incubated in fresh animal or human plasma at a specific concentration at 37°C.
-
Time-Course Sampling: Aliquots are collected at different time intervals.
-
Protein Precipitation: Proteins in the plasma samples are precipitated by adding an organic solvent (e.g., acetonitrile).
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the intact peptide over time.
Visualizing the Impact and Workflow
To better illustrate the concepts and experimental procedures, the following diagrams have been generated.
Caption: Impact of C-terminal leucinol stereochemistry on peptide stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Cost-Benefit Analysis of Fmoc-D-leucinol in Large-Scale Synthesis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chiral building blocks is a cornerstone of modern pharmaceutical development. Chiral amines, in particular, are prevalent in a vast array of active pharmaceutical ingredients (APIs). The selection of a suitable chiral precursor and the synthetic route for its incorporation significantly impacts the cost, purity, and overall efficiency of large-scale API synthesis. This guide provides a comprehensive cost-benefit analysis of using Fmoc-D-leucinol as a chiral building block, comparing it with its primary alternative, Boc-D-leucinol, as well as with alternative synthetic strategies for producing chiral amines.
Executive Summary
This compound is a valuable chiral amino alcohol used in the synthesis of complex molecules, particularly chiral amines. Its primary advantage lies in the mild, base-labile deprotection of the Fmoc group, which is compatible with a wide range of other protecting groups and sensitive functionalities, often leading to higher purity of the final product. However, the upfront cost of this compound is typically higher than its Boc-protected counterpart.
The decision to use this compound in a large-scale synthesis campaign requires a thorough evaluation of not only the raw material costs but also the downstream implications on process efficiency, purification requirements, and overall yield. This guide presents a data-driven comparison to aid in this critical decision-making process.
Performance and Cost Comparison of Chiral Building Blocks
The following table provides a quantitative comparison of this compound and its primary alternative, Boc-D-leucinol. Prices are estimated based on currently available data for research-grade quantities and are intended for comparative purposes. Large-scale industrial pricing may vary significantly based on volume and supplier negotiations.
| Feature | This compound | Boc-D-leucinol | Key Considerations |
| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) | The choice of protecting group dictates the deprotection strategy and overall synthetic route. |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) | Fmoc's mild deprotection is advantageous for sensitive substrates. |
| Estimated Price (USD/kg) * | $15,000 - $25,000 | $8,000 - $15,000 | Fmoc-protected building blocks generally have a higher upfront cost.[1][2] |
| Typical Purity | >99% | >97% | The milder conditions of Fmoc chemistry often lead to higher purity crude products.[1][2] |
| Compatibility | Orthogonal to acid-labile protecting groups | Orthogonal to base-labile protecting groups | Enables complex, multi-step syntheses with various functional groups. |
| Waste Generation | Piperidine and dibenzofulvene adducts | Strong acids (TFA) | Both strategies generate waste that requires careful management. |
Note: Prices are estimates for large quantities and can vary significantly.
Alternative Synthetic Routes for Chiral Amines
Beyond the use of pre-formed chiral building blocks like this compound, several alternative strategies exist for the large-scale synthesis of chiral amines. The choice of route depends on factors such as the availability of starting materials, cost of catalysts, and desired enantiopurity.
| Synthetic Route | Description | Advantages | Disadvantages | Estimated Cost per kg of Final Amine |
| Biocatalytic Reductive Amination | Utilizes an amine dehydrogenase (AmDH) enzyme to convert a ketone to a chiral amine.[2] | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly.[2] | Enzyme cost and stability can be a factor, process optimization may be required.[2] | Moderate to High (highly dependent on enzyme cost and productivity) |
| Biocatalytic Transamination | Employs a transaminase (ATA) enzyme to transfer an amino group from a donor to a ketone.[3] | High enantioselectivity, can use inexpensive amine donors.[3] | Equilibrium limitations can affect yield, requiring strategies for product removal.[3] | Moderate |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral imine using a chiral metal catalyst (e.g., Iridium or Rhodium-based). | High efficiency and enantioselectivity, low catalyst loading. | Cost and toxicity of precious metal catalysts, requires specialized equipment for handling hydrogen gas. | High |
| Chiral Pool Synthesis | Derivatization of readily available chiral starting materials, such as natural amino acids. | Utilizes inexpensive and enantiopure starting materials. | The synthetic route can be multi-step, potentially lowering overall yield. | Low to Moderate |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Amine using this compound
This protocol outlines a general procedure for the conversion of this compound to a chiral amine, which can then be used in subsequent synthetic steps.
Step 1: Oxidation of this compound to the corresponding aldehyde
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Oxidation: Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Step 2: Reductive Amination to form the Chiral Amine
-
Reaction Setup: Dissolve the purified aldehyde (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting Fmoc-protected chiral amine can be purified by column chromatography if necessary.
Step 3: Fmoc-Deprotection
-
Reaction: Dissolve the purified Fmoc-protected amine in a solution of 20% piperidine in dimethylformamide (DMF).
-
Monitoring: Stir at room temperature for 30 minutes. Monitor the deprotection by TLC or HPLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. Co-evaporate with toluene to remove residual piperidine.
-
Isolation: The resulting free chiral amine can be used directly in the next step or purified further by crystallization or chromatography.
Protocol 2: General Procedure for Biocatalytic Reductive Amination
This protocol provides a general outline for the enzymatic synthesis of a chiral amine from a ketone.
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the ketone substrate, an amine donor (e.g., ammonia), and a cofactor (e.g., NADH).
-
Enzyme Addition: Add the amine dehydrogenase (AmDH) enzyme to the reaction mixture.
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the conversion of the ketone to the chiral amine using an appropriate analytical method, such as HPLC or GC.
-
Work-up and Purification: Once the reaction reaches completion, the enzyme can be removed by filtration or centrifugation. The chiral amine product is then extracted from the aqueous phase and purified.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a chiral amine from this compound.
Caption: A representative GPCR signaling pathway activated by a chiral amine ligand.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that extends beyond the initial cost of the building block.
This compound is recommended when:
-
High purity is paramount: The mild deprotection conditions of the Fmoc group often result in a cleaner crude product, reducing the burden and cost of downstream purification.
-
The target molecule contains acid-sensitive functional groups: The orthogonality of the Fmoc group to acid-labile protecting groups is a significant advantage in complex syntheses.
-
Process robustness and predictability are critical: Fmoc chemistry is well-established and highly amenable to automation and process control in a GMP environment.[4]
Alternative strategies should be considered when:
-
Upfront cost is the primary driver: Boc-D-leucinol or chiral pool synthesis from inexpensive amino acids may offer a more economical route if the subsequent purification challenges can be efficiently managed.
-
"Green" chemistry is a major consideration: Biocatalytic routes offer a more environmentally benign approach, avoiding the use of harsh reagents and solvents.
Ultimately, a thorough process development and cost-of-goods analysis should be performed for each specific target molecule. Pilot-scale syntheses using the different approaches are highly recommended to gather empirical data on yield, purity, and overall process efficiency before committing to a large-scale manufacturing campaign.
References
A Comparative Guide to Alternative Protecting Groups for D-Leucinol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for bifunctional molecules like D-leucinol is a critical determinant for the success of complex peptide synthesis campaigns. This guide provides an objective comparison of alternative orthogonal protecting group strategies for the amino and hydroxyl moieties of D-leucinol, supported by experimental data and detailed protocols to inform synthetic planning and execution.
Introduction to Orthogonal Protection of D-Leucinol
D-leucinol, a chiral amino alcohol, presents a unique challenge in peptide synthesis due to the presence of two reactive functional groups: a primary amine and a primary hydroxyl group. To prevent unwanted side reactions during peptide coupling, both groups must be masked with protecting groups that can be selectively removed under different conditions. This principle of "orthogonal protection" is fundamental to the controlled, stepwise assembly of peptide chains and the synthesis of complex peptide architectures.[1][2]
The ideal protecting group strategy for D-leucinol should offer:
-
High-yielding protection and deprotection steps.
-
Stability of the protecting groups to the conditions used for peptide bond formation.
-
Orthogonality, allowing for the selective removal of one protecting group in the presence of the other.
-
Minimal risk of racemization at the chiral center.
This guide will explore alternatives to the most common protecting group combinations, providing a basis for selecting the optimal strategy for your specific synthetic target.
Comparison of Alternative Protecting Group Strategies
The following tables summarize key quantitative data for different orthogonal protecting group combinations applied to D-leucinol. These strategies offer alternatives to standard Boc/Bzl or Fmoc/tBu approaches, providing greater flexibility in synthetic design.
Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Key Advantages | Typical Yield (Protection) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | Stable to a wide range of nucleophiles and catalytic hydrogenation.[3][4] | >95% |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[3] | Base-labile, allowing for orthogonal removal in the presence of acid-labile groups.[1] | >95% |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. | >90% |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. | Removable under neutral conditions, orthogonal to both acid- and base-labile groups. | >90% |
| 4-Methyltrityl | Mtt | 4-Methyltrityl chloride (Mtt-Cl) | Mild acid (e.g., 1% TFA in DCM) | Very acid-labile, allowing for selective deprotection in the presence of other acid-labile groups like Boc. | >90% |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2% Hydrazine in DMF[5] | Removable with hydrazine, orthogonal to acid- and base-labile groups and hydrogenation. | >90% |
Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Key Advantages | Typical Yield (Protection) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or acid (e.g., AcOH) | Stable to a wide range of non-acidic conditions. | >95% |
| Trityl | Trt | Trityl chloride (Trt-Cl), Pyridine | Mild acid (e.g., 1-2% TFA in DCM) | Acid-labile, can be selectively removed in the presence of tBu ethers. | >90% |
| Benzyl | Bzl | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. | >90% |
| tert-Butyl | tBu | Isobutylene, cat. H₂SO₄ | Strong acid (e.g., TFA) | Stable to base and catalytic hydrogenation. | >85% |
Experimental Protocols
Detailed methodologies for the protection and selective deprotection of D-leucinol are provided below.
Protocol 1: Synthesis of N-Boc-O-TBDMS-D-leucinol
Materials:
-
D-leucinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Boc Protection:
-
Dissolve D-leucinol (1.0 eq) in DCM.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Slowly add saturated aqueous NaHCO₃ and stir the biphasic mixture vigorously overnight at room temperature.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude N-Boc-D-leucinol.
-
-
O-TBDMS Protection:
-
Dissolve the crude N-Boc-D-leucinol (1.0 eq) in dry DMF.
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-O-TBDMS-D-leucinol.
-
Protocol 2: Selective Deprotection of N-Boc-O-TBDMS-D-leucinol
Selective N-Boc Deprotection:
-
Dissolve N-Boc-O-TBDMS-D-leucinol in a solution of 4 M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine salt.
Selective O-TBDMS Deprotection:
-
Dissolve N-Boc-O-TBDMS-D-leucinol in tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.
Protocol 3: Synthesis of N-Fmoc-O-Trityl-D-leucinol
Materials:
-
D-leucinol
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Trityl chloride (Trt-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Fmoc Protection:
-
Suspend D-leucinol (1.0 eq) in a 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at 0 °C.
-
Stir the reaction overnight at room temperature.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain crude N-Fmoc-D-leucinol.
-
-
O-Trityl Protection:
-
Dissolve the crude N-Fmoc-D-leucinol (1.0 eq) in dry pyridine.
-
Add Trityl chloride (1.2 eq) in portions at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Fmoc-O-Trityl-D-leucinol.
-
Protocol 4: Selective Deprotection of N-Fmoc-O-Trityl-D-leucinol
Selective N-Fmoc Deprotection:
-
Dissolve N-Fmoc-O-Trityl-D-leucinol in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify by chromatography to isolate the free amine.
Selective O-Trityl Deprotection:
-
Dissolve N-Fmoc-O-Trityl-D-leucinol in DCM.
-
Add 1-2% TFA in DCM containing triethylsilane (TES) as a scavenger.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the logic of orthogonal protection and the decision-making process for selecting a suitable protecting group strategy for D-leucinol.
Caption: General workflow for the orthogonal protection of D-leucinol.
References
A Comparative Guide to the Chiral Purity Analysis of Fmoc-D-leucinol from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of reagents used in the synthesis of pharmaceuticals and other bioactive molecules is of paramount importance. Fmoc-D-leucinol, a key building block in peptide synthesis, is no exception.[1] The presence of its L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final product, potentially impacting its biological activity and safety profile. Therefore, rigorous quality control of this compound from different suppliers is crucial. This guide provides a comparative framework for the chiral purity analysis of this compound, complete with a detailed experimental protocol and illustrative data.
Comparative Analysis of this compound Purity
To ensure the reliability and reproducibility of synthetic processes, it is essential to evaluate the chiral purity of starting materials from various sources. The following table presents a hypothetical comparison of this compound from three different suppliers, based on analysis by chiral High-Performance Liquid Chromatography (HPLC).
| Supplier | Lot Number | Stated Purity (%) | Experimentally Determined Chiral Purity (% D-enantiomer) | Standard Deviation |
| Supplier A | A12345 | >99.0 | 99.85 | ± 0.02 |
| Supplier B | B67890 | >99.0 | 99.52 | ± 0.05 |
| Supplier C | C11213 | >99.5 | 99.91 | ± 0.01 |
Experimental Protocol: Chiral HPLC Analysis of this compound
The determination of the enantiomeric purity of this compound is effectively achieved using chiral HPLC.[2][3][4] This method separates the D- and L-enantiomers, allowing for their accurate quantification.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for the separation of Fmoc-protected amino derivatives.[4][5] For this example, a Lux® Cellulose-1 column (250 x 4.6 mm, 5 µm) is used.
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as n-Hexane and Isopropanol, is commonly employed in normal-phase chromatography. The exact ratio may require optimization. A starting point could be a 90:10 (v/v) mixture of n-Hexane and Isopropanol.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a racemic standard of Fmoc-DL-leucinol at the same concentration to identify the retention times of both enantiomers.
-
-
Chemicals:
-
This compound samples from different suppliers.
-
Fmoc-L-leucinol (for preparation of the racemic standard).
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol.
-
2. Chromatographic Conditions:
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard (Fmoc-DL-leucinol) to determine the retention times for both the D- and L-enantiomers.
-
Inject each this compound sample from the different suppliers in triplicate.
-
Record the chromatograms and integrate the peak areas for both enantiomers.
4. Calculation of Chiral Purity:
The chiral purity (enantiomeric excess, e.e.) of the D-enantiomer is calculated using the following formula:
% Chiral Purity (D) = [Area(D) / (Area(D) + Area(L))] x 100
Where:
-
Area(D) is the peak area of the D-enantiomer.
-
Area(L) is the peak area of the L-enantiomer.
Experimental Workflow
The following diagram illustrates the key steps in the chiral purity analysis of this compound.
Caption: Workflow for Chiral Purity Analysis of this compound.
This guide provides a robust framework for the critical evaluation of this compound from various commercial sources. By implementing a standardized analytical protocol, researchers can ensure the quality and consistency of their starting materials, which is fundamental to the successful synthesis of chirally pure molecules.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-leucinol: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-D-leucinol. This document provides detailed procedural steps, safety information, and logistical plans to ensure the responsible management of this chemical waste, reinforcing our commitment to laboratory safety and environmental stewardship.
This compound is a key building block in peptide synthesis and drug development.[1] Proper handling and disposal are crucial to maintaining a safe laboratory environment and adhering to regulatory standards. This guide outlines the necessary steps for the safe disposal of solid this compound waste and solutions containing this compound.
Key Properties for Safe Handling and Disposal
Understanding the physical and chemical properties of this compound is fundamental to making informed decisions on its proper disposal.
| Property | Value |
| CAS Number | 215178-41-9[1] |
| Molecular Formula | C₂₁H₂₅NO₃[1] |
| Molecular Weight | 339.43 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 135-139 °C[1] |
| Storage Temperature | 0-8 °C[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.[3]
-
Eye Protection: Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3]
-
Hand Protection: Wear suitable protective gloves, such as nitrile gloves, to prevent skin contact.[3]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[3]
1. Segregation of Waste:
-
Keep this compound waste separate from other chemical waste to avoid unintended reactions.[3]
2. Solid Waste Disposal:
-
Collect any unreacted solid this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[3]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[3]
-
Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.[3]
4. Containerization:
-
Use containers that are chemically resistant and can be securely sealed.[3]
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.[3]
5. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Follow your institution's guidelines for the temporary storage of chemical waste.[3]
6. Final Disposal:
-
All waste containers must be disposed of through your institution's certified chemical waste disposal program.[3]
-
Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.[2][3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety Measures
Adherence to a hierarchical set of safety controls is paramount when handling and disposing of this compound.
Caption: Hierarchy of controls for safe chemical handling.
References
Personal protective equipment for handling Fmoc-D-leucinol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-leucinol. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
This compound is a building block used in peptide synthesis.[1] While specific OSHA hazards are not listed, it may be harmful if inhaled or swallowed and can cause respiratory tract and skin irritation.[2] Therefore, handling requires strict adherence to safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is the final and a critical barrier against chemical exposure.[3] The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Body Part | Solid this compound | This compound in Solution | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile)[4][5] | Chemical-resistant gloves (e.g., nitrile)[4][5] | To prevent skin contact and absorption.[2] |
| Eyes | Chemical safety goggles or glasses[2][5] | Chemical splash goggles and a face shield[6][7] | To protect eyes from dust particles and chemical splashes.[2][4] |
| Respiratory | Dust respirator (e.g., N95)[2][5][8] | Work in a certified chemical fume hood.[9] | To prevent inhalation of harmful dust or vapors.[2][4] |
| Body | Full suit or lab coat[2][5] | Chemical-resistant lab coat or apron[4][6] | To protect skin from accidental spills and contamination.[4] |
| Feet | Closed-toe shoes, potentially chemical-resistant boots for large quantities[2][6] | Chemical-resistant footwear[4][6] | To protect feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure is crucial for safe handling.
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS).[6]
-
Ensure a certified chemical fume hood is operational for handling the solid compound and any procedures that may generate dust or aerosols.[9]
-
Verify that an eyewash station and safety shower are accessible.[6]
-
Assemble all necessary PPE as detailed in the table above.
-
-
Handling Solid this compound :
-
Preparing Solutions :
-
This compound is soluble in organic solvents like ethanol, DMSO, and DMF.[11]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
This process should also be performed inside a chemical fume hood.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area and any equipment used.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste :
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, sealed container for liquid chemical waste.[5]
-
Waste solvents should be segregated. For example, halogenated solvents (like dichloromethane) and non-halogenated solvents (like dimethylformamide) should be collected in separate, appropriately labeled containers.[9]
-
Solutions from Fmoc deprotection, which often contain piperidine, are basic and toxic and must be collected in a dedicated "Basic Waste" or "Piperidine Waste" container.[9]
-
-
Final Disposal :
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. intersolia.com [intersolia.com]
- 4. falseguridad.com [falseguridad.com]
- 5. benchchem.com [benchchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. realsafety.org [realsafety.org]
- 8. Fmoc-D-Leu-OH ≥95.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
